molecular formula C14H20N2O2 B1300260 Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 314268-40-1

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

カタログ番号: B1300260
CAS番号: 314268-40-1
分子量: 248.32 g/mol
InChIキー: MEYCYFIWDAQKQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18-2/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCYFIWDAQKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354797
Record name Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314268-40-1
Record name Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Imatinib, a highly effective tyrosine kinase inhibitor used in the treatment of various cancers. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significance in the broader context of cancer therapy. While direct biological activity of this compound is not extensively documented, its function as a key precursor to a major therapeutic agent underscores its importance in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a substituted benzoate ester containing a methylpiperazine moiety. Its chemical structure and properties are well-characterized, providing a foundation for its synthetic applications.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 314268-40-1[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Appearance Not specified in literature; likely a solid
Solubility Not explicitly detailed; likely soluble in organic solvents
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
InChI Key MEYCYFIWDAQKQK-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the industrial production of Imatinib. Several synthetic routes have been developed, often focusing on efficiency, yield, and purity.

General Synthesis Workflow

A common synthetic approach involves the reaction of a methyl benzoate derivative with 1-methylpiperazine. The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent conversion to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a direct precursor to Imatinib.

Synthesis Workflow cluster_synthesis Synthesis of the Intermediate cluster_hydrolysis Hydrolysis to the Acid Start Methyl 4-(bromomethyl)benzoate or Methyl 4-(chloromethyl)benzoate Reaction1 Nucleophilic Substitution Start->Reaction1 Reagent 1-Methylpiperazine Reagent->Reaction1 Product1 This compound Reaction1->Product1 Product1_ref This compound Hydrolysis Hydrolysis (e.g., NaOH or HCl) Product1_ref->Hydrolysis Product2 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid Hydrolysis->Product2

A generalized workflow for the synthesis of this compound.
Experimental Protocols

Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from this compound:

One documented method involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a key intermediate for Imatinib synthesis.[2]

  • Materials:

    • Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzyl methyl ester (0.25 moles)

    • Water (60 mL)

    • Concentrated HCl solution (120 mL)

    • Activated charcoal

    • Benzene

  • Procedure:

    • A mixture of 0.25 moles of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzyl methyl ester, 60 mL of water, and 120 mL of concentrated HCl solution is prepared.

    • The mixture is heated to its boiling point.

    • Boiling water is added to dilute the mixture.

    • The mixture is maintained at its boiling point for 3-4 hours.

    • The solution is then treated with activated charcoal and filtered.

    • The filtrate is evaporated to yield a residue.

    • The residue is heated in boiling benzene using a Dean-Stark trap to remove water and other impurities.

    • The final product, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, is obtained.[2]

Synthesis of Imatinib from 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester:

This protocol outlines the direct use of the methyl ester in the synthesis of Imatinib.

  • Materials:

    • 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-l,3-diamine (27.7g)

    • 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (50g)

    • Toluene (250ml)

    • Sodium ethoxide (20g) in methanol (10ml)

    • Ice-water

  • Procedure:

    • To a solution of 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-l,3-diamine (27.7g) and 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (50g) in toluene (250ml), a solution of sodium ethoxide (20g) in methanol (10ml) is added.

    • The reaction mixture is heated to reflux.

    • After the reaction is complete, the solution is poured into ice-water, leading to the precipitation of a solid.

    • The solid is filtered, washed with water, and dried to obtain Imatinib base.[3]

Biological Activity and Mechanism of Action

There is a notable absence of published data on the direct biological activity or mechanism of action of this compound itself. Its primary significance in the biomedical field is as a crucial structural component of Imatinib. The biological effects and signaling pathways discussed below pertain to Imatinib.

Role as a Precursor to Imatinib

This compound provides the benzamide-piperazine portion of the Imatinib molecule. This part of the structure is critical for the solubility and pharmacokinetic properties of Imatinib, enabling its effective delivery to target kinases.

Imatinib's Mechanism of Action and Signaling Pathways

Imatinib is a potent and selective inhibitor of several tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR.[4] In Philadelphia chromosome-positive chronic myeloid leukemia (CML), the BCR-ABL fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing its inactive conformation and thereby blocking downstream signaling.[2][4]

The following diagram illustrates the signaling pathway inhibited by Imatinib.

Imatinib Signaling Pathway cluster_upstream Upstream Kinase Activity cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL RAS_MAPK RAS/MAPK Pathway P_Substrate->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_Substrate->PI3K_AKT STAT JAK/STAT Pathway P_Substrate->STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Quantitative Data

As this compound is an intermediate, quantitative biological data such as IC₅₀ or Kᵢ values are not available for this compound. The relevant quantitative data pertains to the final active pharmaceutical ingredient, Imatinib.

Table 2: Imatinib IC₅₀ Values Against Key Tyrosine Kinases

Target KinaseAssay TypeIC₅₀ ValueReference
v-AblCell-free0.6 µM[4]
c-KitCell-based0.1 µM[4]
PDGFRCell-free0.1 µM[4]

Conclusion

This compound is a compound of significant interest not for its direct biological effects, but for its indispensable role as a key intermediate in the synthesis of Imatinib. A thorough understanding of its chemical properties and synthesis is crucial for the efficient and large-scale production of this life-saving anticancer drug. While further research into any potential intrinsic biological activities of this molecule could be of academic interest, its primary value remains firmly established in the realm of synthetic and medicinal chemistry as a building block for targeted cancer therapy. Future research and development in this area will likely continue to focus on optimizing the synthetic routes to this and similar intermediates to ensure a stable and cost-effective supply of Imatinib and other next-generation kinase inhibitors.

References

In-Depth Technical Guide: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a pivotal chemical intermediate, primarily recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules at the forefront of targeted protein degradation, a novel therapeutic modality with the potential to address a wide range of diseases by eliminating pathogenic proteins. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this compound, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound consists of a methyl benzoate core linked to a 4-methylpiperazine moiety via a methylene bridge. This unique architecture provides a versatile scaffold for the construction of PROTACs, enabling the conjugation of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 314268-40-1[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Melting Point 148-150 °C[2]
Boiling Point (Predicted) 351.9 ± 32.0 °C[2]
Density (Predicted) 1.104 ± 0.06 g/cm³[2]

Synthesis of this compound

The primary synthetic route to this compound is through reductive amination. This method involves the reaction of methyl 4-formylbenzoate with 1-methylpiperazine in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the benzylation of 1-methylpiperazine.

Materials:

  • Methyl 4-formylbenzoate

  • 1-Methylpiperazine

  • Sodium borohydride (NaBH₄)

  • Acetic acid (AcOH)

  • Chloroform (CHCl₃)

  • Standard laboratory glassware and equipment

Procedure:

  • To a flask containing a stirred suspension of sodium borohydride (20.0 g, 0.53 mol) in chloroform (220 mL) at 0-5 °C, slowly add 100% acetic acid (140 mL, 2.44 mol) over a period of 1 hour.

  • Stir the resulting mixture at 0-5 °C for an additional 1.5 hours.

  • To this mixture, add 1-methylpiperazine (28.0 mL, 0.25 mol) followed by a solution of methyl 4-formylbenzoate (43.4 g, 0.26 mol) in chloroform (60 mL).

  • The reaction mixture is then typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted using standard workup procedures.

  • The crude product can be purified by column chromatography to yield this compound.

Application in Targeted Protein Degradation

This compound serves as a crucial linker molecule in the synthesis of PROTACs.[3][4][5] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. The piperazine moiety within this linker can enhance solubility and provides a point for further chemical modification.

General PROTAC Mechanism of Action

The general mechanism by which a PROTAC utilizing a linker derived from this compound operates is as follows:

  • The PROTAC, a heterobifunctional molecule, simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI.

  • The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for this compound via reductive amination.

Synthesis_Workflow cluster_reactants Reactants & Reagents reagent1 Methyl 4-formylbenzoate reaction Reductive Amination reagent1->reaction reagent2 1-Methylpiperazine reagent2->reaction reducing_agent NaBH4 / AcOH reducing_agent->reaction Reducing Agent solvent Chloroform solvent->reaction Solvent product This compound reaction->product Yields

Synthesis of this compound.
General PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC in targeted protein degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->PROTAC Releases Peptides Degraded Peptides Degradation->Peptides

General mechanism of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide on Methyl 4-[(4-methyl-1-piperazinyl)methyl]benzoate (CAS 314268-40-1)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of the chemical compound with CAS number 314268-40-1, identified as Methyl 4-[(4-methyl-1-piperazinyl)methyl]benzoate. This compound is a notable intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the tyrosine kinase inhibitors Imatinib and Masitinib.

Chemical Identity and Structure

  • CAS Number : 314268-40-1

  • IUPAC Name : Methyl 4-[(4-methyl-1-piperazinyl)methyl]benzoate[1]

  • Synonyms : Methyl 4-(4-Methylpiperazinomethyl)benzoate, 1-methyl-4-(4-methoxycarbonylbenzyl)piperazine, 4-(4-methyl-piperazin-1-ylmethyl)benzoic acid methyl ester[1]

  • Molecular Formula : C₁₄H₂₀N₂O₂[1][2]

  • Molecular Structure :

Physicochemical Properties

The quantitative physical and chemical data for Methyl 4-[(4-methyl-1-piperazinyl)methyl]benzoate are summarized in the tables below. It is important to note that some variation exists in the reported values across different suppliers and databases.

Table 1: Physical Properties

PropertyValueSource(s)
Molecular Weight248.32 g/mol [1][2][3]
Boiling Point351.9 ± 32.0 °C at 760 mmHg[2][4]
Melting Point70 °C to 150 °C[4][5]
Density1.1 ± 0.1 g/cm³[2]
Refractive Index1.546[4][6]

Note on Melting Point: There is significant variation in the reported melting point. A certificate of analysis for one batch reported a melting point of 70 °C[5], while other chemical suppliers list it in the range of 148-150 °C[4]. This discrepancy may be due to differences in purity, crystalline form, or measurement technique.

Table 2: Chemical and Safety Properties

PropertyValueSource(s)
Flash Point166.6 ± 25.1 °C[2]
Storage ConditionsRoom Temperature, Sealed in a dry place[7]
GHS Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[7]
InChI KeyMEYCYFIWDAQKQK-UHFFFAOYSA-N[8]
SMILESO=C(OC)C1=CC=C(CN2CCN(C)CC2)C=C1[1][7]

Role in Pharmaceutical Synthesis

Methyl 4-[(4-methyl-1-piperazinyl)methyl]benzoate is not known to possess intrinsic biological activity or to be involved in biological signaling pathways. Its primary significance is as a key intermediate in the synthesis of more complex pharmaceutical molecules. Specifically, it serves as a crucial building block in the production of Imatinib and Masitinib, where it is used to introduce the methylpiperazinyl-methylbenzoyl moiety to the core amine structure of the drug.[6][9]

The diagram below illustrates the role of Methyl 4-[(4-methyl-1-piperazinyl)methyl]benzoate as a reactant in a generalized synthesis pathway for Imatinib.

G A N-(5-Amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidineamine p1 A->p1 B Methyl 4-[(4-methyl-1-piperazinyl)methyl]benzoate (CAS 314268-40-1) B->p1 C Imatinib p1->C Amidation Reaction (e.g., in the presence of alkali)

Caption: Role of CAS 314268-40-1 in Imatinib Synthesis.

Experimental Protocols

The synthesis of Methyl 4-[(4-methyl-1-piperazinyl)methyl]benzoate typically involves the reaction of a methyl benzoate derivative with 1-methylpiperazine. One common route is the reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine.[10]

  • Reaction Setup : A solution of methyl 4-formylbenzoate in a suitable solvent (e.g., chloroform) is prepared in a reaction vessel.

  • Reductant Preparation : In a separate flask, a reducing agent such as sodium borohydride (NaBH₄) is suspended in the same solvent at a reduced temperature (0-5 °C). Acetic acid is added slowly to form a triacetoxyborohydride species in situ.[10]

  • Amine Addition : 1-methylpiperazine is added to the reductant mixture, followed by the slow addition of the methyl 4-formylbenzoate solution.[10]

  • Reaction : The mixture is stirred at a controlled temperature (e.g., 0-5 °C initially, then allowed to warm to room temperature) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification : The reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

The melting point is a critical indicator of purity. The capillary method is a standard pharmacopeial technique.[4][7][11]

  • Sample Preparation : A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2.5-3.5 mm.[11]

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus, which consists of a heated block with a calibrated thermometer or digital sensor.

  • Measurement : The sample is heated rapidly to a temperature approximately 5-10 °C below the expected melting point.

  • Fine Measurement : The heating rate is then reduced to 1-2 °C per minute.[11]

  • Data Recording : The temperature at which the substance first begins to liquefy (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.

For liquid compounds or those that melt at lower temperatures, the boiling point is a key physical constant.

  • Sample Preparation : A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[2][12]

  • Apparatus Setup : The fusion tube is attached to a thermometer, and both are suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb should be level with the sample.[3]

  • Heating : The side arm of the Thiele tube is heated gently. This design ensures uniform heating of the oil bath via convection currents.

  • Observation : As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[2][12]

  • Data Recording : The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.[3]

HPLC is a standard technique to determine the purity of pharmaceutical intermediates and APIs.

  • Sample Preparation : A stock solution of the compound is prepared by accurately weighing a small amount and dissolving it in a suitable solvent (e.g., a mixture of acetonitrile and water). This solution is then diluted to a known concentration and filtered through a 0.45 µm filter to remove particulates.[13]

  • Chromatographic Conditions : A reversed-phase HPLC method is typically used. This would involve:

    • Column : A C18 stationary phase column.

    • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : UV detector set to a wavelength where the analyte has maximum absorbance.

  • Analysis : The prepared sample is injected into the HPLC system. The resulting chromatogram shows peaks corresponding to the main compound and any impurities.

  • Quantification : The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method).

The diagram below illustrates a typical workflow for the synthesis and characterization of a chemical compound like CAS 314268-40-1.

G start Synthesis & Workup purification Purification (e.g., Recrystallization, Chromatography) start->purification phys_char Physical Characterization - Melting Point - Boiling Point purification->phys_char spec_char Spectroscopic Analysis - NMR - IR - Mass Spec purification->spec_char purity_analysis Purity Assessment (HPLC, GC) purification->purity_analysis check Purity & Structure Confirmed? phys_char->check spec_char->check purity_analysis->check check->purification No end Qualified Intermediate check->end Yes

Caption: General Workflow for Chemical Synthesis & Characterization.

References

A Technical Guide to Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, a chemical compound of significant interest in pharmaceutical synthesis. Its primary role is as a key precursor in the manufacturing of Imatinib, a foundational drug in targeted cancer therapy. This guide details the molecule's physicochemical properties, synthesis protocols, and its pivotal position in the drug development pipeline.

Physicochemical Properties

This compound is a specific organic molecule with well-defined properties. The compound, identified by the CAS number 314268-40-1, is structurally characterized by a methyl benzoate group linked to a 4-methylpiperazine moiety via a methylene bridge[1][2]. Its key quantitative properties are summarized below.

PropertyValueReference
Molecular Weight 248.32 g/mol [1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
IUPAC Name This compound[1]
CAS Number 314268-40-1[1]
Monoisotopic Mass 248.152477885 Da[1]

Role in Pharmaceutical Synthesis

The principal application of this compound is its function as a direct precursor to 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid[3]. This acid is a critical building block in the multi-step synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers[4][5]. The conversion of the methyl ester to the carboxylic acid is a straightforward hydrolysis step, which is then followed by coupling reactions to complete the Imatinib structure.

The logical flow from the intermediate to the final active pharmaceutical ingredient (API) is illustrated below.

G cluster_0 Synthesis Pathway A Methyl 4-formylbenzoate + 1-Methylpiperazine B This compound (Target Intermediate) A->B Reductive Amination C 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid B->C Hydrolysis D Imatinib (Final API) C->D Amide Coupling & further steps

Fig. 1: Synthetic pathway from precursors to Imatinib.

Experimental Protocols

The synthesis of this compound can be achieved via several methods, with reductive amination being a common and efficient route[3][4]. The following protocol is a representative example based on established chemical literature.

Protocol: Synthesis via Reductive Amination[3]

  • Reagent Preparation :

    • Prepare a flask containing sodium borohydride (NaBH₄, 20.0 g) in chloroform (CHCl₃, 220 mL).

    • Cool the mixture to 0-5 °C in an ice bath.

  • Acid Addition :

    • Slowly add 100% acetic acid (AcOH, 140 µL) to the stirred NaBH₄ suspension over a period of 1 hour, maintaining the temperature at 0-5 °C.

    • Stir the resulting mixture for an additional 1.5 hours at 0-5 °C.

  • Addition of Amines and Aldehydes :

    • To the reaction mixture, add 1-methylpiperazine (28.0 µL).

    • Subsequently, add a solution of methyl 4-formylbenzoate (43.4 g) dissolved in chloroform (60 mL).

  • Reaction :

    • Allow the reaction to proceed at a temperature between 0 °C and 20 °C for 13 hours.

  • Work-up and Purification :

    • Upon completion, quench the reaction carefully with water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography to yield pure this compound.

The general workflow for the synthesis and quality control of a pharmaceutical intermediate like this is depicted in the following diagram.

G start Start: Define Synthesis Route raw_materials Procure Raw Materials (e.g., Methyl 4-formylbenzoate) start->raw_materials synthesis Chemical Synthesis (Reductive Amination) raw_materials->synthesis in_process_control In-Process Controls (TLC, HPLC) synthesis->in_process_control workup Reaction Work-up & Crude Isolation in_process_control->workup Reaction Complete purification Purification (Crystallization / Chromatography) workup->purification qc_analysis Final Quality Control (NMR, MS, Purity by HPLC) purification->qc_analysis release Release for Next Step (e.g., Imatinib Synthesis) qc_analysis->release Passes Specifications

References

Spectral and Biological Context of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a key intermediate in the synthesis of Imatinib, a highly successful targeted therapy for chronic myeloid leukemia (CML) and other cancers. Understanding the spectral characteristics of this precursor is crucial for quality control and process optimization in the manufacturing of this life-saving drug. This technical guide provides a consolidated overview of the available spectral data for this compound, outlines generalized experimental protocols for spectral acquisition, and situates the molecule within its relevant biological context by visualizing the signaling pathway of its end-product, Imatinib.

Spectral Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)
ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity
Aromatic (C₆H₄)7.20 - 8.00m
Methoxy (-OCH₃)~3.90s
Benzylic (-CH₂-)~3.50s
Piperazine (-CH₂-N-CH₂-)2.30 - 2.70m
N-Methyl (-N-CH₃)~2.25s

Note: Predicted values are based on the analysis of similar structures. The ¹H NMR spectrum of the related compound, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, shows signals at 7.41 ppm (d) and 7.89 ppm (d) for the aromatic protons, and 2.27 ppm (s) for the N-methyl protons, providing a basis for these predictions.

Table 2: ¹³C NMR Spectral Data
CarbonChemical Shift (δ) ppm
Carbonyl (C=O)~167
Aromatic (C₆H₄)128 - 144
Benzylic (-CH₂)~62
Piperazine (-CH₂-N-CH₂-)53 - 55
Methoxy (-OCH₃)~52
N-Methyl (-N-CH₃)~46

Note: Data is based on computational predictions, as indicated by resources such as SpectraBase which reports a spectrum computed using the HOSE algorithm.[1]

Table 3: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
Mass Spectrum TypeGC-MS
Key Fragments (m/z)Data not publicly available

Note: PubChem indicates the availability of a GC-MS spectrum for this compound.[2]

Table 4: Infrared (IR) Spectroscopy Data
Functional GroupWavenumber (cm⁻¹) (Predicted)
C=O (Ester)~1720
C-O (Ester)1200 - 1300
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2800 - 3000
C-N1000 - 1250

Note: Predicted values are based on characteristic absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The prepared sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and passed through a GC column to separate it from any impurities. The separated compound then enters the mass spectrometer.

  • Ionization: In the ion source of the mass spectrometer, the molecules are ionized, typically using electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹) to produce the IR spectrum.

Logical and Signaling Pathway Visualizations

To provide context for the importance of this compound, the following diagrams illustrate the workflow for its spectral analysis and its role as a precursor in the synthesis of Imatinib, which targets a specific cancer-driving signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation start Starting Materials synthesis Synthesis of Methyl 4-[(4-methylpiperazin- 1-yl)methyl]benzoate start->synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ir IR Spectroscopy purification->ir structure Structure Elucidation & Quality Control nmr->structure ms->structure ir->structure

Experimental Workflow for Spectral Analysis.

This compound is a crucial building block for the synthesis of Imatinib. Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, an aberrant enzyme that drives the proliferation of cancer cells in chronic myeloid leukemia.

imatinib_pathway cluster_precursor Imatinib Synthesis cluster_cell CML Cell precursor Methyl 4-[(4-methylpiperazin- 1-yl)methyl]benzoate synthesis Chemical Synthesis precursor->synthesis imatinib Imatinib synthesis->imatinib bcr_abl BCR-ABL (Constitutively Active Tyrosine Kinase) imatinib->bcr_abl Inhibition p_substrate Phosphorylated Substrate bcr_abl->p_substrate Phosphorylation apoptosis Apoptosis bcr_abl->apoptosis atp ATP atp->bcr_abl substrate Substrate Protein substrate->bcr_abl downstream Downstream Signaling (e.g., Ras, STAT) p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Role as a Precursor and the Imatinib Signaling Pathway.

Conclusion

This compound holds significant importance as a direct precursor to the anticancer drug Imatinib. While comprehensive experimental spectral data is not fully accessible in public repositories, a combination of predicted data and information from related compounds provides a solid foundation for its characterization. The generalized protocols and workflow diagrams presented herein offer a framework for the analysis and understanding of this compound for researchers and professionals in the field of drug development. The visualization of the Imatinib signaling pathway further underscores the critical role of this precursor in the development of targeted cancer therapies.

References

The Crucial Role of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate in Imatinib Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, a pivotal intermediate in the production of Imatinib, the groundbreaking targeted therapy for chronic myeloid leukemia (CML) and other cancers. This document provides a comprehensive overview of its role in the convergent synthesis of Imatinib, detailing experimental protocols and quantitative data to support researchers and professionals in the field of drug development and manufacturing.

Introduction

Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor that has revolutionized the treatment of Philadelphia chromosome-positive CML.[1] Its synthesis is a multi-step process, and one of the most common and efficient strategies involves the late-stage introduction of the N-methylpiperazine moiety. This is achieved through the use of a benzamide derivative, for which this compound serves as a key precursor. This intermediate provides the entire side-chain that is crucial for the solubility and pharmacological activity of the final Imatinib molecule.

The Convergent Synthesis of Imatinib

The synthesis of Imatinib is often accomplished through a convergent approach, where two complex fragments of the molecule are prepared separately and then joined together in the final steps. This compound is a central component of one of these fragments. The general synthetic workflow is depicted below.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Condensation and Salification A1 p-Cyanobenzyl chloride A3 4-(4-Methyl-1-piperazinyl) benzonitrile A1->A3 A2 N-Methylpiperazine A2->A3 A4 4-[(4-Methylpiperazin-1-yl)methyl] benzoic acid hydrochloride A3->A4 A5 Methyl 4-[(4-methylpiperazin-1-yl)methyl] benzoate A4->A5 C1 Imatinib Base A5->C1 Condensation B1 3-Acetylpyridine B3 N-(5-Amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidine-amine B1->B3 B2 Guanidine B2->B3 B3->C1 C2 Imatinib Mesylate C1->C2 Methanesulfonic Acid

Figure 1: A simplified workflow for the convergent synthesis of Imatinib, highlighting the preparation of the key fragments.

Synthesis of this compound

The preparation of this compound is a critical preliminary step. A common route starts from p-cyanobenzyl chloride and N-methylpiperazine, followed by hydrolysis and esterification.

Experimental Protocol: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid hydrochloride

This protocol describes a method for synthesizing the carboxylic acid precursor to the methyl ester.

Materials:

  • p-Cyanobenzyl chloride

  • N-Methylpiperazine

  • Ethanol

  • Water

  • Sodium hydroxide

  • Hydrochloric acid (concentrated and dilute)

  • Sodium chloride

Procedure:

  • Reaction of p-Cyanobenzyl chloride and N-Methylpiperazine: Dissolve p-cyanobenzyl chloride in a 2:1 mixture of ethanol and water. Add 1.2 equivalents of N-methylpiperazine. Heat the reaction mixture to 70-90°C for 1-2 hours.[2]

  • Isolation of Intermediate: Cool the reaction to room temperature and recover the ethanol under reduced pressure to obtain 4-(4-methyl-1-piperazinyl)benzonitrile.[2]

  • Hydrolysis: To the obtained benzonitrile, add 6 equivalents of sodium hydroxide and heat the mixture at 70-90°C until the reaction is complete.[2]

  • Acidification and Precipitation: Cool the reaction to room temperature. In an ice bath, slowly add dilute hydrochloric acid until the pH is acidic (pH 1-2). Add sodium chloride to saturate the solution.[2]

  • Isolation of Product: Cool the mixture to induce precipitation of the solid. Filter the precipitate and dry to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid hydrochloride.[2]

The subsequent esterification to this compound can be achieved through standard methods, such as reaction with methanol in the presence of an acid catalyst.

The Role of this compound in the Final Step of Imatinib Synthesis

The final and crucial step in the synthesis of Imatinib is the amidation reaction between the two key fragments. This compound, or its corresponding acid or acid chloride, is reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

G cluster_0 Reaction Conditions A Methyl 4-[(4-methylpiperazin-1-yl)methyl] benzoate C Imatinib Base A->C B N-(5-Amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidine-amine B->C R1 Base (e.g., Sodium methylate) R2 Solvent (e.g., Tetrahydrofuran) R3 Heat (Reflux)

Figure 2: The final condensation step in Imatinib synthesis.

Experimental Protocol: Synthesis of Imatinib Base

This protocol outlines the condensation reaction to form the Imatinib base.

Materials:

  • 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine)

  • This compound

  • Sodium methylate

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 27.7g of 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine and 50g of this compound in 250ml of Tetrahydrofuran.

  • Addition of Base: Add a solution of 10g of sodium methylate in 10ml of methanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Monitor the reaction for completion.

  • Workup and Isolation: After the reaction is complete, pour the solution into ice-water. A large amount of solid will precipitate. Filter the solid, wash with water, and dry to obtain the Imatinib base.

Quantitative Data

The yield and purity of the final product are critical in pharmaceutical manufacturing. The table below summarizes quantitative data from various patented methods for the synthesis of Imatinib and its precursors.

Precursor/ProductStarting MaterialsReaction ConditionsYieldPurityReference
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloridep-Chloromethyl benzoic acid, N-methyl piperazine, Potassium carbonate, Water150°C, 0.5h97.9%99.9%[3]
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloridep-Chloromethyl benzoic acid, N-methyl piperazine, Sodium bicarbonate, DMF30°C, 2h97.3%99.8%[3]
Imatinib Base4-[(4-Methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineaminePyridine, 15-20°C, 1h95%>98%[4]
Imatinib BaseThis compound, 4-Methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamineSodium methylate, THF, Reflux91%-
Imatinib Base4-(4-Methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester, 4-Methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamineSodium hydroxide, DMSO, 70°C90.0%-[5]

Conclusion

This compound is an indispensable intermediate in the efficient and scalable synthesis of Imatinib. The methodologies presented in this guide, derived from established literature, offer a framework for the preparation and utilization of this key compound. The provided quantitative data underscores the high efficiency of these synthetic routes. For researchers and professionals in drug development, a thorough understanding of the synthesis and function of such critical intermediates is paramount for the optimization of manufacturing processes and the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the tyrosine kinase inhibitor Imatinib. Its structure is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it can function as a linker.[1][2] This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the necessary precursors, experimental protocols, and quantitative data to aid researchers in their drug discovery and development endeavors.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two primary chemical strategies: Reductive Amination and Nucleophilic Substitution. Both methods offer viable routes with distinct advantages depending on the available starting materials and desired scale of production.

Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[3][4][5][6] In this one-pot reaction, an aldehyde or ketone reacts with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this pathway involves the reaction of Methyl 4-formylbenzoate with 1-methylpiperazine in the presence of a suitable reducing agent.

Precursors:

  • Methyl 4-formylbenzoate [7]

  • 1-methylpiperazine [8]

  • Reducing Agents: Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃)[9], or Sodium cyanoborohydride (NaBH₃CN).

  • Solvents: Chloroform (CHCl₃)[8], Methanol (CH₃OH).

Experimental Protocol: Reductive Amination using Sodium Borohydride

A general procedure for the synthesis via reductive amination is as follows:

  • To a stirred solution of sodium borohydride (20.0 g, 0.53 mol) in chloroform (220 mL) at 0-5 °C, acetic acid (14.0 mL, 0.24 mol) is added dropwise over 1 hour.[8]

  • The resulting mixture is stirred at 0-5 °C for an additional 1.5 hours.[8]

  • 1-methylpiperazine (28.0 mL, 0.25 mol) is then added, followed by a solution of methyl 4-formylbenzoate (43.4 g, 0.26 mol) in chloroform (60 mL).[8]

  • The reaction mixture is stirred for 13 hours at a temperature maintained between 0 and 20 °C.[8]

  • Upon completion, the reaction is quenched, and the product is extracted, dried, and purified to yield this compound.

Synthesis Workflow: Reductive Amination

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve NaBH4 in Chloroform B Cool to 0-5 °C A->B C Add Acetic Acid B->C D Add 1-Methylpiperazine C->D E Add Methyl 4-formylbenzoate Solution D->E F Stir for 13 hours (0-20 °C) E->F G Quench Reaction F->G H Extract Product G->H I Dry & Purify H->I J Obtain Final Product I->J

Caption: Experimental workflow for reductive amination.

Nucleophilic Substitution

This classical approach involves the direct displacement of a leaving group on the benzylic carbon by the secondary amine of 1-methylpiperazine. The most common precursors for this route employ a halogen as the leaving group.

Precursors:

  • Methyl 4-(bromomethyl)benzoate [10] or 4-(Chloromethyl)benzoic acid [11][12]

  • 1-methylpiperazine [11][12]

  • Base (Acid Scavenger): Sodium bicarbonate (NaHCO₃)[9], Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)[12], or an excess of 1-methylpiperazine.

  • Solvents: Methanol (CH₃OH)[9][10], Acetonitrile, N,N-Dimethylformamide (DMF)[11], Water.[11][12]

Experimental Protocol: Nucleophilic Substitution using Methyl 4-(bromomethyl)benzoate

  • A mixture of piperazine hexahydrate (38 g, 0.2 mol) and piperazine dihydrochloride (28 g, 0.2 mol) is prepared in methanol (150 ml). For the synthesis of the target compound, 1-methylpiperazine would be used instead.

  • Methyl 4-(bromomethyl)benzoate (45 g, 0.2 mol) is added to the stirred mixture at ambient temperature.[10]

  • The reaction mixture is left to stand for 2 days.[10]

  • The resulting precipitate is removed by suction filtration.[10]

  • The clear filtrate is evaporated, and the residue is recrystallized from ethanol to yield the product as its monohydrochloride salt.[10]

Signaling Pathway: PROTAC-Mediated Protein Degradation

G PROTAC PROTAC (Linker: Methyl 4-[(4-methylpiperazin- 1-yl)methyl]benzoate derivative) Complex E3-PROTAC-POI Ternary Complex PROTAC->Complex E3 E3 Ubiquitin Ligase E3->Complex POI Protein of Interest POI->Complex Ub_POI Polyubiquitinated POI Complex->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism utilizing a linker.

Quantitative Data Summary

The following tables summarize quantitative data reported for the synthesis of this compound and its corresponding acid, which can be readily esterified.

Table 1: Synthesis via Nucleophilic Substitution

Starting Material (Benzoic Acid Derivative)BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-(Chloromethyl)benzoic acidPotassium CarbonateWater1500.597.999.9[11][12]
4-(Chloromethyl)benzoic acidSodium BicarbonateDMF30297.399.8[11]
4-(Chloromethyl)benzoic acidSodium HydroxideAcetonitrile501.595.299.8[12]
4-(Chloromethyl)benzoic acidSodium CarbonateMethanol64295.799.9[12]
Methyl 4-(bromomethyl)benzoatePiperazine/Piperazine DihydrochlorideMethanolAmbient4864N/A[10]

Note: The yields for the reactions starting with 4-(Chloromethyl)benzoic acid refer to the formation of the corresponding benzoic acid derivative, which is then converted to the methyl ester.

Table 2: Synthesis via Reductive Amination

AldehydeAmineReducing AgentSolventYield (%)Reference
4-Formylbenzoic acid1-MethylpiperazineSodium Borohydride / Acetic AcidChloroform90[8]
4-Formylbenzoic acid1-MethylpiperazineSodium TriacetoxyborohydrideN/A95-99[9]

Note: Yields refer to the formation of the corresponding benzoic acid, which is then esterified.

Conclusion

The synthesis of this compound can be effectively achieved through both reductive amination and nucleophilic substitution pathways. The choice of method will depend on factors such as the availability and cost of precursors, desired reaction scale, and safety considerations associated with the reagents. The reductive amination route, particularly with modern reducing agents like sodium triacetoxyborohydride, often offers high yields and mild reaction conditions, making it an attractive option for many applications in pharmaceutical and medicinal chemistry. The data and protocols presented in this guide serve as a comprehensive resource for the successful synthesis of this valuable chemical intermediate.

References

The Multifaceted Biological Activities of Methylpiperazine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperazine ring, particularly its N-methylated form, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of methylpiperazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate further investigation and drug discovery efforts.

Introduction

Piperazine and its derivatives are a broad class of chemical compounds, many of which possess significant pharmacological properties. The incorporation of a methyl group on one of the nitrogen atoms of the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule.[3][4] N-methylpiperazine is a versatile building block in organic synthesis and is found in a wide array of FDA-approved drugs.[5][6][7] Its presence can enhance water solubility, modulate lipophilicity, and provide a key interaction point with biological targets.[3][4] This guide will systematically review the biological activities of various methylpiperazine derivatives, presenting key data and methodologies to support ongoing research in this field.

Anticancer Activity

Methylpiperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[1][10]

Quantitative Data Summary: Anticancer Activity

The anticancer efficacy of methylpiperazine derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. A summary of representative data is presented in Table 1.

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Phenyl benzamideCompound A-11A-549 (Lung)5.71[10]
HCT-116 (Colon)4.26[10]
MIAPaCa-2 (Pancreatic)31.36[10]
Vindoline-piperazine conjugateCompound 23MDA-MB-468 (Breast)1.00 (GI50)[11][12]
Compound 25HOP-92 (Non-small cell lung)1.35 (GI50)[11][12]
1,4-DihydropyridineCompound 94M14 (Melanoma)8 ± 6[8]
HT29 (Colon)11 ± 3[8]
Thiazolinylphenyl-piperazineCompounds 21-23MCF-7 (Breast)>25[9][13]
Quinoxalinyl-piperazineCompound 30VariousDose-dependent inhibition[9][13]
Mechanism of Action: EGFR Inhibition

Several studies suggest that methylpiperazine derivatives may exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10] EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Methylpiperazine Methylpiperazine Derivative Methylpiperazine->EGFR Inhibits

EGFR Signaling Pathway Inhibition
Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of methylpiperazine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, HCT-116)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Methylpiperazine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the methylpiperazine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with methylpiperazine derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow

Antimicrobial Activity

Methylpiperazine derivatives have demonstrated significant potential as antimicrobial agents against a variety of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[14][15] The structural modifications on the piperazine ring play a crucial role in determining the spectrum and potency of their antimicrobial activity.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Derivative ClassOrganismMIC (µg/mL)Standard DrugReference
Substituted 1-[bis(4-fluorophenyl)-methyl]piperazineS. aureusNot specified, but showed activityNot specified
E. coliNot specified, but showed activitySulfanilamide
Chalcones with piperazine moietyS. aureusPotentially activeNot specified
E. coliPotentially activeNot specified
Substituted piperazine derivativesS. aureusSignificant activityGentamycin
P. aeruginosaSignificant activityGentamycin
S. epidermidisSignificant activityGentamycin
E. coliSignificant activityGentamycin
Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of methylpiperazine derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Methylpiperazine derivatives (dissolved in a suitable solvent)

  • Standard antibiotic (e.g., Gentamycin)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the methylpiperazine derivatives and the standard antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow A Prepare serial dilutions of compounds in 96-well plates B Add standardized bacterial inoculum to each well A->B C Incubate plates at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine the lowest concentration with no growth (MIC) D->E

MIC Determination Workflow

Central Nervous System (CNS) Activity

The N-methylpiperazine moiety is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[3][16][17] These derivatives often interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, to exert their pharmacological effects.[18][19]

Quantitative Data Summary: CNS Receptor Binding Affinity

The potency of CNS-active methylpiperazine derivatives is often characterized by their binding affinity (Ki) to specific receptors. Lower Ki values indicate higher binding affinity.

Derivative ClassTarget ReceptorKi (nM)Reference
N'-cyanopicolinamidine5-HT2C21.4[9][13]
5-HT2AWeak affinity[9][13]
5-HT1ANo affinity[9][13]
Another N'-cyanopicolinamidine derivative5-HT2C1.13[9][13]
Mechanism of Action: Modulation of Neurotransmitter Systems

Methylpiperazine derivatives can act as agonists or antagonists at various serotonin (5-HT) and dopamine (D2) receptors, thereby modulating neurotransmission in the brain.[16][18] For example, antagonism at D2 receptors is a key mechanism for many antipsychotic drugs, while interactions with 5-HT1A and 5-HT2A/2C receptors are important for antidepressant and anxiolytic effects.[19]

Neurotransmitter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Dopamine DA Dopamine_Vesicle->Dopamine Release Serotonin_Vesicle Serotonin Serotonin 5-HT Serotonin_Vesicle->Serotonin Release D2_Receptor D2 Receptor Dopamine->D2_Receptor HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Methylpiperazine Methylpiperazine Derivative Methylpiperazine->D2_Receptor Antagonist Methylpiperazine->HT1A_Receptor Agonist/ Antagonist Methylpiperazine->HT2A_Receptor Antagonist

Modulation of Dopaminergic and Serotonergic Systems
Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of methylpiperazine derivatives to specific CNS receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., D2, 5-HT1A)

  • Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)

  • Methylpiperazine derivatives

  • Non-specific binding agent (e.g., haloperidol for D2, serotonin for 5-HT1A)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a microplate or tubes, combine the cell membranes, radioligand, and varying concentrations of the methylpiperazine derivative or vehicle.

  • Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-specific agent).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki values using competitive binding analysis.

Anti-inflammatory Activity

Certain methylpiperazine derivatives have also been investigated for their anti-inflammatory properties.[20][21] These compounds can potentially modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Data Summary: Anti-inflammatory Activity

The anti-inflammatory activity of some 1-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives was evaluated in vivo using the carrageenan-induced rat paw edema model.[20][21]

Compound% Inhibition of Edema (at 50 mg/kg)Reference
42-cPotent[20][21]
42-dPotent[20][21]
42-hPotent[20][21]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of methylpiperazine derivatives.

Materials:

  • Wistar rats

  • Methylpiperazine derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound groups.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Edema Induction: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

Methylpiperazine derivatives represent a versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents underscores their potential for the development of new therapeutic agents. This technical guide has provided a consolidated overview of the quantitative data, key mechanisms of action, and detailed experimental protocols to aid researchers in the rational design and evaluation of novel methylpiperazine-based drug candidates. The continued exploration of this chemical scaffold holds great promise for addressing unmet medical needs across various disease areas.

References

The Genesis of a "Magic Bullet": An In-depth Technical Guide to the Discovery and Synthesis of Imatinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, marketed as Gleevec®, represents a paradigm shift in cancer therapy, heralding the age of targeted drug development. Its success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) is a direct result of rational drug design aimed at a specific molecular target: the Bcr-Abl tyrosine kinase. This technical guide provides a comprehensive overview of the discovery and historical evolution of the chemical synthesis of Imatinib, with a core focus on its key chemical intermediates. We will detail the pivotal experimental protocols, present quantitative data from seminal patents and process chemistry publications, and visualize the complex relationships of its synthesis and mechanism of action.

Historical Perspective: From Rational Design to a Revolutionary Drug

The story of Imatinib begins with the identification of the Bcr-Abl fusion gene, encoded by the Philadelphia chromosome, as the primary driver of CML. Scientists at Ciba-Geigy (now Novartis), notably Jürg Zimmermann and Nicholas Lydon, initiated a program to find a small molecule inhibitor of the Bcr-Abl tyrosine kinase. This effort culminated in the discovery of the 2-phenylaminopyrimidine class of compounds. Through extensive optimization of this lead structure to enhance potency and bioavailability, Imatinib (formerly STI571) was synthesized in the mid-1990s. The first clinical trials began in 1998, leading to a remarkably fast FDA approval in 2001 due to its unprecedented efficacy.

The evolution of Imatinib's synthesis reflects a journey from initial laboratory-scale routes to robust, safe, and efficient industrial processes. Early syntheses, outlined in the foundational patents, have been refined to improve yields, reduce the use of hazardous reagents, and streamline production.

The Bcr-Abl Signaling Pathway and Imatinib's Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase. In CML, the constitutively active Bcr-Abl protein phosphorylates numerous downstream substrates, activating signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis. Imatinib effectively blocks this initial phosphorylation event, shutting down the aberrant signaling cascade.

Bcr_Abl_Pathway cluster_upstream Upstream Oncogenic Driver cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS phosphorylates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 phosphorylates RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF -> MEK -> ERK Pathway RAS->RAF_MEK_ERK Proliferation Increased Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Decreased Apoptosis AKT->Apoptosis inhibits STAT5->Apoptosis inhibits Imatinib Imatinib Imatinib->BCR_ABL inhibits

Caption: Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Core Synthetic Strategies and Key Intermediates

The industrial synthesis of Imatinib is a multi-step process that converges on the final coupling of two key fragments. The most historically significant and widely adopted strategy involves the condensation of a pyrimidine amine moiety with an activated benzoyl chloride side-chain.

Imatinib_Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 2-Methyl-5-nitroaniline A2 (2-Methyl-5-nitrophenyl)guanidine nitrate A1->A2 Guanidinylation A3 N-(2-Methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine A2->A3 Cyclocondensation A4 N-(5-Amino-2-methylphenyl)-4- (pyridin-3-yl)pyrimidin-2-amine (Key Intermediate A) A3->A4 Nitro Reduction Imatinib Imatinib A4->Imatinib B1 p-Toluoyl chloride or similar B2 4-(Chloromethyl)benzoyl chloride B1->B2 Chlorination B3 4-((4-Methylpiperazin-1-yl)methyl) benzoyl chloride (Key Intermediate B) B2->B3 B3->Imatinib Amide Coupling B0 N-Methylpiperazine B0->B3 Nucleophilic Substitution

Caption: Convergent synthetic workflow for Imatinib production.
Key Intermediates: Synthesis and Data

The efficiency of the overall synthesis hinges on the high-yield preparation of several crucial intermediates.

Table 1: Synthesis of Key Imatinib Intermediates - Quantitative Data

Intermediate NameStarting Material(s)Key ReagentsSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
(2-Methyl-5-nitrophenyl)guanidine nitrate 2-Methyl-5-nitroanilineCyanamide, Nitric AcidEthanolReflux21-25~85-95US5521184
3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one 3-AcetylpyridineDMF-DMAXylene / DMFReflux3.5-20~80-90CN104341387A
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (2-Methyl-5-nitrophenyl)guanidine nitrate, 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-oneNaOH / NaOMeIsopropanol / n-ButanolReflux9-20~80-85US5521184, CN104341387A
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amineH₂, Pd/C or SnCl₂/HClTHF / EthanolRT - Reflux4-21>90US5521184, CN102199146A
4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride 4-(Chloromethyl)benzoyl chloride, N-MethylpiperazineK₂CO₃ (or other base)Acetone / DCM0 - 5512-16~85-95OPR&D 2012, 16, 1794

Note: Conditions and yields are representative and can vary based on the specific patent or publication.

Detailed Experimental Protocols

The following protocols are generalized representations based on procedures described in the scientific and patent literature.

Protocol 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This two-part protocol details the formation of the aminopyrimidine core of Imatinib.

Protocol_1 cluster_step1 Step 1A: Guanidinylation cluster_step2 Step 1B: Cyclocondensation S1_1 Dissolve 2-Methyl-5-nitroaniline in Ethanol S1_2 Add Cyanamide and concentrated Nitric Acid S1_1->S1_2 S1_3 Heat to reflux for ~21 hours S1_2->S1_3 S1_4 Cool, filter, and wash solid to yield (2-Methyl-5-nitrophenyl)guanidine nitrate S1_3->S1_4 S2_1 Dissolve Guanidine Nitrate (from 1A) and 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one in n-Butanol S2_2 Add base (e.g., NaOH) S2_1->S2_2 S2_3 Heat to reflux for ~9-12 hours S2_2->S2_3 S2_4 Cool, add water to precipitate product S2_3->S2_4 S2_5 Filter, wash, and dry to yield N-(2-Methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine S2_4->S2_5

Caption: Experimental workflow for the synthesis of a core Imatinib intermediate.

Methodology:

  • (Guanidinylation): 2-Methyl-5-nitroaniline is dissolved in ethanol. To this solution, an aqueous solution of cyanamide and concentrated nitric acid are added. The mixture is heated to reflux and maintained for approximately 21-25 hours. Upon cooling, the product, (2-Methyl-5-nitrophenyl)guanidine nitrate, crystallizes and is collected by filtration, washed with cold ethanol, and dried.

  • (Cyclocondensation): The (2-Methyl-5-nitrophenyl)guanidine nitrate is suspended in a solvent such as n-butanol or isopropanol. 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one and a base (e.g., sodium hydroxide) are added. The reaction mixture is heated to reflux for 9-20 hours, during which the cyclization occurs. After cooling to room temperature, water is added to precipitate the product. The resulting solid is filtered, washed thoroughly with water, and dried to afford N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine as a solid.[1]

Protocol 2: Reduction to N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Methodology:

The nitro intermediate, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is dissolved in a suitable solvent such as THF, ethanol, or ethyl acetate. A catalyst, typically 10% Palladium on Carbon (Pd/C), is added. The reduction is carried out either by catalytic hydrogenation under a hydrogen atmosphere at room temperature for several hours or by using a transfer hydrogenation agent like ammonium formate at reflux.[2] Upon reaction completion (monitored by TLC), the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure to yield the desired aniline derivative, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, which is often used in the next step without extensive purification.[2]

Protocol 3: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride (Side Chain)

Methodology:

This intermediate is typically prepared and used as a salt (e.g., dihydrochloride) for stability. The synthesis begins with a precursor like 4-(chloromethyl)benzoyl chloride.

  • 4-(Chloromethyl)benzoyl chloride is dissolved in an inert solvent like dichloromethane (DCM) or acetone at 0°C.

  • A base, such as potassium carbonate or pyridine, is added, followed by the dropwise addition of N-methylpiperazine.

  • The reaction is stirred, often overnight, allowing it to warm to room temperature. More recent process improvements may use higher temperatures (e.g., 55°C) to shorten reaction times.

  • After the reaction is complete, the mixture is worked up. This may involve filtration to remove salts and evaporation of the solvent. The resulting crude product can be converted to a stable hydrochloride salt for storage and use in the final coupling step.

Protocol 4: Final Amide Coupling to form Imatinib

Methodology:

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is dissolved or suspended in an inert solvent, such as isopropyl alcohol, DCM, or pyridine.[3] A base (e.g., potassium carbonate, pyridine) is added.[3] The solution or suspension is cooled, and a solution of 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride (or its hydrochloride salt) is added dropwise. The reaction is stirred for several hours (from 2 to 24 hours depending on the specific process) at temperatures ranging from 0°C to room temperature. Upon completion, the crude Imatinib base is precipitated or isolated through aqueous workup, filtered, and purified, often by recrystallization, to yield the final active pharmaceutical ingredient with high purity.[3]

Conclusion and Future Directions

The development of Imatinib and the synthetic routes to its intermediates is a testament to the power of targeted drug discovery and process chemistry. The initial synthetic pathways, while effective, have been significantly improved to meet the demands of large-scale pharmaceutical manufacturing, focusing on safety, cost-effectiveness, and environmental impact. Modern approaches, such as flow chemistry, continue to refine the synthesis, offering the potential for even more efficient, automated, and scalable production.[4][5][6][7][8] This in-depth guide provides researchers and professionals with a foundational understanding of the key chemical transformations and historical context behind one of the most important cancer drugs of the modern era.

References

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, properties, synthesis protocols, and its role in the development of targeted therapies. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a benzoate ester and a piperazine derivative. Its formal IUPAC name is this compound[1].

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 314268-40-1PubChem[1]
Molecular Formula C₁₄H₂₀N₂O₂PubChem[1]
Molecular Weight 248.32 g/mol PubChem[1]
Canonical SMILES CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OCPubChem[1]
InChI Key MEYCYFIWDAQKQK-UHFFFAOYSA-NPubChem[1]
Physical Form SolidCymitQuimica[2]
Purity Typically ≥97%CymitQuimica[2]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of its corresponding carboxylic acid, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the anticancer drug Imatinib[3][4]. Several synthetic routes have been established.

Protocol 1: Reductive Amination

One common and efficient method is the direct reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine[5].

Materials:

  • Methyl 4-formylbenzoate

  • 1-Methylpiperazine

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]

  • Acetic acid

  • Chloroform (CHCl₃) or Methanol (CH₃OH)[3][5]

Procedure:

  • A solution of sodium borohydride (20.0 g) is prepared in chloroform (220 mL) and cooled to 0-5 °C in an ice bath[5].

  • Acetic acid (140 mL) is added dropwise to the stirred solution over 1 hour, maintaining the temperature at 0-5 °C[5]. The mixture is stirred for an additional 1.5 hours.

  • 1-Methylpiperazine (28.0 mL) is added, followed by a solution of methyl 4-formylbenzoate (43.4 g) in chloroform (60 mL)[5].

  • The reaction mixture is stirred at a controlled temperature (e.g., 20 °C) for approximately 13 hours[5].

  • Upon completion, the reaction is quenched, and the product is extracted using an appropriate solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification can be achieved through column chromatography or recrystallization to afford pure this compound.

Protocol 2: Hydrolysis of the Ester

The synthesized methyl ester is often not isolated but directly hydrolyzed to the corresponding carboxylic acid for use in subsequent steps[4].

Materials:

  • This compound hydrochloride (1.25 g)[4]

  • Potassium hydroxide (KOH, 0.93 g)[4]

  • Methanol (15 mL)[4]

  • Water (0.75 mL)[4]

  • 2 M Hydrochloric acid (HCl) solution[4]

Procedure:

  • This compound hydrochloride is dissolved in a methanolic solution of potassium hydroxide[4].

  • Water is added, and the mixture is heated to reflux for 1 hour[4].

  • After cooling to room temperature, the pH of the mixture is adjusted to 6 using a 2 M HCl solution[4].

  • The solvent is removed by evaporation, and the resulting residue containing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is dried under vacuum[4].

G cluster_synthesis Synthesis Workflow A Methyl 4-formylbenzoate C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 1-Methylpiperazine B->C D This compound C->D Yields E Hydrolysis (e.g., KOH, MeOH/H₂O) D->E Proceeds to F 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (Imatinib Precursor) E->F Yields

Caption: Synthesis workflow for this compound and its subsequent hydrolysis.

Applications in Drug Development

The primary significance of this compound lies in its role as a direct precursor to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. This acid is a crucial building block for the synthesis of Imatinib, a first-generation tyrosine kinase inhibitor (TKI)[4][6]. Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) by targeting specific cancer-driving proteins.

In addition to its role as a synthetic intermediate, related structures containing the piperazine-methyl-benzoate motif have been explored as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system[7][8].

G cluster_pathway Simplified Tyrosine Kinase Inhibitor (TKI) Mechanism ATP ATP TK Tyrosine Kinase (e.g., BCR-ABL) ATP->TK Binds to active site Substrate Substrate Protein Substrate->TK PhosphoSubstrate Phosphorylated Substrate (Active) TK->PhosphoSubstrate Phosphorylates NoSignal Signaling Blocked TK->NoSignal TKI TKI (e.g., Imatinib) (Synthesized from topic compound's acid) TKI->TK Competitively Binds to ATP Site Signal Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Signal

Caption: Simplified mechanism of a Tyrosine Kinase Inhibitor like Imatinib.

References

Methodological & Application

Synthesis Protocol for Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, a key intermediate in the preparation of various pharmaceutically active compounds. The presented method is based on the reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine. This approach is widely utilized due to its efficiency and high yields. The following sections detail the experimental procedure, present quantitative data, and visualize the synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via reductive amination.

ParameterValueReference
Reactants
Methyl 4-formylbenzoate43.4 g (0.26 mol)[1]
1-Methylpiperazine28.0 mL (0.25 mol)[1]
Sodium borohydride (NaBH₄)20.0 g (0.53 mol)[1]
Acetic acid (AcOH)140 mL[1]
Chloroform (CHCl₃)280 mL[1]
Product
Molecular FormulaC₁₄H₂₀N₂O₂[2]
Molecular Weight248.32 g/mol [2]
Yield90%[1]

Experimental Protocol: Reductive Amination

This protocol details the synthesis of this compound from methyl 4-formylbenzoate and 1-methylpiperazine.

Materials:

  • Methyl 4-formylbenzoate

  • 1-Methylpiperazine

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (AcOH)

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Reducing Agent Mixture: In a suitable round-bottom flask equipped with a stirrer, add sodium borohydride (20.0 g) to chloroform (220 mL). Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acetic Acid: Slowly add glacial acetic acid (140 mL) to the stirred suspension over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • Stirring: Stir the resulting mixture at 0-5 °C for an additional 1.5 hours.

  • Addition of Reactants: To the reaction mixture, add 1-methylpiperazine (28.0 mL) followed by a solution of methyl 4-formylbenzoate (43.4 g) in chloroform (60 mL).

  • Reaction: Allow the reaction to proceed at a temperature between 0 °C and 20 °C for 13 hours.

  • Workup and Purification: [Details on workup and purification were not explicitly provided in the search results and would typically involve quenching the reaction, extraction, and chromatographic purification. The following is a general procedure.]

    • Carefully quench the reaction by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with chloroform.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.

SynthesisWorkflow start Start reagent_prep Prepare NaBH4 in CHCl3 (0-5 °C) start->reagent_prep acid_add Add Acetic Acid (0-5 °C, 1h) reagent_prep->acid_add stir1 Stir (0-5 °C, 1.5h) acid_add->stir1 reactant_add Add 1-Methylpiperazine and Methyl 4-formylbenzoate stir1->reactant_add reaction Reaction (0-20 °C, 13h) reactant_add->reaction workup Workup and Purification reaction->workup product Methyl 4-[(4-methylpiperazin-1- yl)methyl]benzoate workup->product

Caption: Workflow for the synthesis of this compound.

References

Large-Scale Synthesis of Imatinib Precursor: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of various methodologies for the large-scale synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in the manufacture of the targeted cancer therapeutic, Imatinib. Detailed experimental protocols for several prominent synthetic routes are presented, accompanied by a comparative analysis of their reported yields and purities. This guide is intended to assist researchers, chemists, and professionals in the pharmaceutical industry in selecting and optimizing a suitable synthesis strategy for this critical intermediate.

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1][2] Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein, as well as other receptor tyrosine kinases such as c-KIT and PDGF-R, thereby blocking downstream signaling pathways that lead to cellular proliferation and survival.[3][4][5][6] The synthesis of Imatinib relies on the availability of high-purity 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The efficiency, cost-effectiveness, and scalability of the synthesis of this precursor are therefore of significant industrial importance.

Mechanism of Action of Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[4][6] In CML, the constitutively active Bcr-Abl tyrosine kinase promotes uncontrolled cell division.[3] Imatinib blocks the binding of ATP to this kinase, preventing the phosphorylation of substrate proteins and interrupting the signaling cascade that drives malignant cell growth.[3][4][6]

Imatinib_Mechanism_of_Action cluster_cell Cancer Cell BCR_ABL BCR-ABL Tyrosine Kinase (Constitutively Active) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->BCR_ABL Binds to active site Downstream_Signaling Downstream Signaling (e.g., Ras, PI3K/Akt) Phosphorylated_Substrate->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes Imatinib Imatinib Imatinib->BCR_ABL Blocks ATP binding site

Caption: Mechanism of action of Imatinib in inhibiting the Bcr-Abl signaling pathway.

Comparative Synthesis Routes

Several synthetic strategies for the large-scale production of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid have been reported. The choice of a particular route often depends on factors such as raw material cost, process safety, yield, purity, and environmental impact. The following table summarizes key quantitative data from various patented and published methods.

Starting Material(s)Key Reagents & SolventsReported YieldReported PurityReference
4-(Chloromethyl)benzoic acid, N-methylpiperazineSodium bicarbonate, N,N-Dimethylformamide (DMF)97.3%99.8%[7][8]
4-(Chloromethyl)benzoic acid, N-methylpiperazinePotassium carbonate, Water97.9%99.9%[7][8]
p-Cyanobenzyl chloride, MethylpiperazineEthanol, Water, Sodium hydroxideNot explicitly stated, but implied to be highHigh[9][10][11]
4-Formylbenzoic acid, 1-MethylpiperazineSodium triacetoxyborohydride95-99%Not explicitly stated[12]
4-Bromomethyl benzoic acid, N-methyl piperazinePotassium carbonate, n-butanol>95%>99.7%[13]
4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile8 M Hydrochloric acidNot explicitly statedNot explicitly stated[14]
Methyl 4-(4-methylpiperazin-1-yl)methyl)benzoate hydrochloridePotassium hydroxide, MethanolAssumed 100% for subsequent stepNot explicitly stated[15]

Experimental Protocols

The following are detailed protocols for some of the most common and high-yielding synthetic routes.

Protocol 1: From 4-(Chloromethyl)benzoic acid

This method involves the direct nucleophilic substitution of the chlorine atom in 4-(chloromethyl)benzoic acid with N-methylpiperazine.

Protocol_1_Workflow Start Starting Materials: - 4-(Chloromethyl)benzoic acid - N-methylpiperazine - Acid binding agent (e.g., NaHCO3) - Solvent (e.g., DMF) Reaction Reaction: - Mix reactants in a reactor - Stir at a controlled temperature (e.g., 30°C for 2h) Start->Reaction Cooling Cooling: - Cool the reaction mixture to room temperature Reaction->Cooling Purification Purification: - Nanofiltration to remove excess N-methylpiperazine and salts Cooling->Purification Precipitation Precipitation: - Introduce hydrogen chloride gas into the concentrated solution to precipitate the dihydrochloride salt Purification->Precipitation Isolation Isolation: - Centrifugal filtration to collect the solid product Precipitation->Isolation Final_Product Final Product: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride Isolation->Final_Product

Caption: Workflow for the synthesis from 4-(chloromethyl)benzoic acid.

Methodology:

  • Reaction Setup: In a suitable reactor equipped with a stirrer and thermometer, charge 100g of 4-(chloromethyl)benzoic acid, 60g of N-methylpiperazine, 49g of sodium bicarbonate, and 350ml of N,N-dimethylformamide (DMF).[8]

  • Reaction: Stir the mixture at 30°C for 2 hours.[8]

  • Cooling: After the reaction is complete, cool the solution to room temperature.[8]

  • Purification: The reaction mixture, containing the product, unreacted N-methylpiperazine, and salts, is subjected to nanofiltration to remove impurities.[7]

  • Salt Formation and Precipitation: Introduce hydrogen chloride gas into the purified and concentrated solution. This will cause the precipitation of a large amount of white solid, which is the dihydrochloride salt of the product.[7][8]

  • Isolation: The solid product is isolated by centrifugal filtration.[7][8]

  • Drying: The isolated product is dried under vacuum to yield 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

  • Note: An alternative procedure uses water as the solvent and potassium carbonate as the base, with a reaction temperature of 150°C for 0.5 hours, yielding a purity of 99.9%.[8]

Protocol 2: From p-Cyanobenzyl chloride

This two-step process involves an initial reaction to form an intermediate benzonitrile, followed by hydrolysis to the desired benzoic acid.

Methodology:

  • Formation of 4-(4-methyl-1-piperazinyl)benzonitrile:

    • Dissolve p-cyanobenzyl chloride in a mixed solvent of ethanol and water (e.g., 2:1 ratio by volume).[9][11]

    • Add 1.2 to 1.5 molar equivalents of methylpiperazine.[11]

    • Heat the reaction mixture to a temperature between 70-100°C for 1-2 hours.[9][11]

    • After cooling to room temperature, recover most of the ethanol by distillation to obtain 4-(4-methyl-1-piperazinyl)benzonitrile.[9]

  • Hydrolysis to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid:

    • To the benzonitrile intermediate, add approximately 6 molar equivalents of sodium hydroxide.[9][11]

    • Heat the mixture under reflux at 70-100°C for 5-6 hours.[9][11]

    • Cool the reaction mixture to room temperature.[9]

    • In an ice bath, slowly add dilute hydrochloric acid until the pH is acidic (e.g., pH 1-2).[9]

    • Add sodium chloride to saturate the solution, which aids in the precipitation of the product.[9]

    • Cool the mixture to induce further precipitation of the solid.[9]

    • Filter and dry the solid to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid hydrochloride.[9][10]

Protocol 3: Reductive Alkylation from 4-Formylbenzoic acid

This route offers a direct, in-situ synthesis with high yields.[12]

Methodology:

  • Preparation of the Reducing Agent: In a flask, add sodium borohydride (NaBH₄) to chloroform at 0-5°C. Slowly add acetic acid over 1 hour to form sodium triacetoxyborohydride in situ. Stir the resulting mixture at 0-5°C for an additional 1.5 hours.[15]

  • Reductive Amination:

    • To the stirred mixture of the reducing agent, add 1-methylpiperazine.[15]

    • Subsequently, add a solution of 4-formylbenzoic acid in chloroform.[15]

    • Allow the reaction to proceed at a temperature between 0°C and 20°C for approximately 13 hours.[15]

  • Work-up and Isolation: The specific work-up procedure to isolate the final product is not detailed in the provided abstract but would typically involve quenching the excess reducing agent, followed by extraction and crystallization to obtain the pure 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The reported yields for this method are in the range of 95-99%.[12]

Conclusion

The large-scale synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid can be achieved through several viable routes. The direct substitution reaction using 4-(chloromethyl)benzoic acid offers high yields and purities in a single step, with optimized procedures utilizing nanofiltration for efficient purification.[7] The route starting from p-cyanobenzyl chloride is a two-step process but also provides good results.[9][10] For processes where the starting aldehyde is readily available, reductive alkylation presents a high-yield alternative.[12] The selection of the optimal synthesis strategy will depend on a thorough evaluation of process economics, safety, and the specific capabilities of the manufacturing facility. The protocols and data provided herein serve as a valuable resource for the development and implementation of a robust and efficient manufacturing process for this crucial Imatinib precursor.

References

Application Notes and Protocols: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate as a PROTAC Linker Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand for the POI (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting degradation efficiency, selectivity, and pharmacokinetic properties.[1]

The incorporation of rigid, heterocyclic scaffolds like piperazine into PROTAC linkers has gained prominence. Piperazine moieties can enhance conformational rigidity, which may pre-organize the PROTAC into a productive binding conformation.[2] Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, potentially improving the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2][3]

This document provides detailed application notes and protocols for utilizing the 4-[(4-methylpiperazin-1-yl)methyl]benzoyl moiety, derived from Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, as a rigid structural component within a PROTAC linker. We present a hypothetical PROTAC, HypoPRO-MPB-BRD4 , designed to target the epigenetic reader protein BRD4 for degradation by recruiting the Cereblon (CRBN) E3 ligase. This example serves as a practical guide for the synthesis, purification, characterization, and biological evaluation of PROTACs incorporating this linker motif.

PROTAC Mechanism of Action

PROTACs function catalytically to eliminate target proteins. By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.

PROTAC_Mechanism POI Protein of Interest (POI) (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (HypoPRO-MPB-BRD4) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. General mechanism of PROTAC-mediated protein degradation.

Hypothetical PROTAC Example: HypoPRO-MPB-BRD4

To illustrate the application of the 4-[(4-methylpiperazin-1-yl)methyl]benzoyl linker moiety, we designed HypoPRO-MPB-BRD4 . This hypothetical PROTAC targets BRD4 using the well-characterized inhibitor JQ1 as the warhead and recruits the CRBN E3 ligase via a pomalidomide-based ligand. The linker connects these two elements, featuring the rigid piperazine-benzoyl group.

Structure of HypoPRO-MPB-BRD4: (A chemical structure diagram would be placed here in a full document. For this text-based format, the components are described below.)

  • Warhead: JQ1 derivative

  • E3 Ligase Ligand: Pomalidomide derivative

  • Linker: Composed of a flexible PEG spacer and the rigid 4-[(4-methylpiperazin-1-yl)methyl]benzoyl moiety.

Data Presentation: Illustrative Performance of HypoPRO-MPB-BRD4

The following tables present expected, illustrative data for the biological activity of HypoPRO-MPB-BRD4. This data is intended to serve as a benchmark for researchers developing similar PROTACs.

Table 1: In Vitro Degradation Profile of HypoPRO-MPB-BRD4

Parameter Cell Line Value
DC50 (BRD4 Degradation) 22Rv1 (Prostate Cancer) 25 nM
Dmax (BRD4 Degradation) 22Rv1 (Prostate Cancer) >95%

| Time to Dmax | 22Rv1 (Prostate Cancer) | 18 hours |

  • DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

Table 2: Cellular Activity of HypoPRO-MPB-BRD4

Parameter Cell Line Value
IC50 (Cell Viability) 22Rv1 (Prostate Cancer) 45 nM

| Target Engagement (NanoBRET) | HEK293T | 150 nM |

  • IC50 : The concentration of the PROTAC that inhibits cell growth by 50%.

Experimental Protocols

I. Synthesis and Characterization of HypoPRO-MPB-BRD4

This section outlines a representative synthetic route. The synthesis is modular, typically involving the separate preparation of the warhead, linker, and E3 ligase ligand, followed by their sequential coupling.

Synthesis_Workflow start Starting Materials (Pomalidomide, JQ1, Linker Precursor) step1 Step 1: Synthesize Amine-Linker-Pomalidomide start->step1 step2 Step 2: Synthesize Carboxy-JQ1 start->step2 step3 Step 3: Amide Coupling (HATU/DIPEA) step1->step3 step2->step3 step4 Step 4: Crude PROTAC Purification (Flash Chromatography) step3->step4 step5 Step 5: Final Purification (Preparative HPLC) step4->step5 step6 Step 6: Characterization (LC-MS, NMR) step5->step6 final Pure HypoPRO-MPB-BRD4 step6->final

Figure 2. General workflow for the synthesis of HypoPRO-MPB-BRD4.

Protocol 1: Amide Coupling for Final PROTAC Assembly

This protocol describes the final coupling step between the JQ1-warhead and the Linker-E3 ligase ligand fragment using HATU-mediated amide bond formation.

  • Reagents and Materials:

    • JQ1 with a carboxylic acid handle (1.0 eq)

    • Amine-terminated 4-[(4-methylpiperazin-1-yl)methyl]benzoyl-Linker-Pomalidomide (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the JQ1-carboxylic acid derivative in anhydrous DMF under an inert atmosphere.

    • Add HATU and DIPEA to the solution.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the amine-terminated linker-pomalidomide fragment in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated JQ1 mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

Protocol 2: PROTAC Purification and Characterization

  • Purification:

    • Upon reaction completion, dilute the DMF mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Perform initial purification of the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane.

    • For final high-purity product, use reversed-phase preparative HPLC with a C18 column, using a water/acetonitrile gradient with 0.1% TFA or formic acid as a modifier.

    • Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid.

  • Characterization:

    • LC-MS: Confirm the mass and purity of the final product.

    • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC.

II. Biological Evaluation of PROTAC Activity

Protocol 3: Western Blot for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels following treatment with HypoPRO-MPB-BRD4.

Western_Blot_Workflow step1 1. Cell Seeding (e.g., 22Rv1 cells) step2 2. PROTAC Treatment (Dose-response, 18h) step1->step2 step3 3. Cell Lysis & Protein Quantification (BCA) step2->step3 step4 4. SDS-PAGE (Protein Separation) step3->step4 step5 5. Protein Transfer (to PVDF membrane) step4->step5 step6 6. Immunoblotting (Primary & Secondary Ab) step5->step6 step7 7. Detection (ECL) & Imaging step6->step7 step8 8. Data Analysis (Densitometry, DC50/Dmax) step7->step8

Figure 3. Experimental workflow for Western blot analysis.
  • Cell Culture and Treatment:

    • Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of HypoPRO-MPB-BRD4 in fresh culture medium (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 18 hours).

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of BRD4 remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active cells to assess the cytotoxic or cytostatic effects of BRD4 degradation.

  • Cell Seeding:

    • Seed 22Rv1 cells in an opaque-walled 96-well plate at an optimized density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of HypoPRO-MPB-BRD4 in culture medium.

    • Treat the cells and incubate for a relevant period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Conclusion

The 4-[(4-methylpiperazin-1-yl)methyl]benzoyl moiety represents a valuable building block for the construction of PROTAC linkers. Its rigid structure and potential to enhance solubility make it an attractive component for designing potent and effective protein degraders. The protocols and illustrative data provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of novel PROTACs incorporating this linker, enabling researchers to accelerate their drug discovery and development efforts in the field of targeted protein degradation.

References

Application Notes and Protocols for the Hydrolysis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the hydrolysis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate to its corresponding carboxylic acid, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably Imatinib Mesylate, a targeted therapy for certain types of cancer.[1][2] The protocols outlined below are compiled from established synthetic methods to ensure reproducibility and high product purity.

Overview of the Hydrolysis Reaction

The hydrolysis of this compound is a straightforward saponification reaction. The methyl ester is cleaved under basic conditions, typically using a hydroxide base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form the carboxylate salt. Subsequent acidification then yields the final carboxylic acid product. The reaction can also be performed under acidic conditions.

Reaction Scheme:

This compound + Base (e.g., KOH) → Potassium 4-[(4-methylpiperazin-1-yl)methyl]benzoate + Methanol

Potassium 4-[(4-methylpiperazin-1-yl)methyl]benzoate + Acid (e.g., HCl) → 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

Experimental Data

The following table summarizes typical quantitative data associated with the synthesis and purification of the product. Note that yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

ParameterValueSource
Starting Material This compound hydrochloride[3]
Hydrolysis Reagents Potassium hydroxide, Methanol, Water[3]
Reaction Time 1 hour (reflux)[3]
Assumed Yield Quantitative (100%) for subsequent steps without purification[3]
Alternative Synthesis Yield 81.5% (from 4-(bromomethyl)benzoic acid)[2]
Product Purity (Post-Purification) >99% (Nanofiltration), 99.5% (Recrystallization)[2]
Melting Point of Dihydrochloride Salt 305-307°C[1]

Detailed Experimental Protocol

This protocol details the base-catalyzed hydrolysis of this compound hydrochloride.

3.1. Materials and Reagents

  • This compound hydrochloride

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

  • 2 M Hydrochloric acid (HCl) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium hydroxide is corrosive and should be handled with care.

  • Methanol is flammable and toxic. All heating should be conducted in a well-ventilated fume hood away from open flames.

  • Hydrochloric acid is corrosive.

3.3. Step-by-Step Procedure

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, prepare a solution of potassium hydroxide in methanol. For example, dissolve 0.93 g of KOH in 15 ml of methanol.[3]

    • To this solution, add 1.25 g of this compound hydrochloride.[3]

    • Add 0.75 ml of water to the mixture.[3]

  • Hydrolysis Reaction:

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the mixture to reflux with constant stirring for 1 hour.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.[3]

    • Carefully adjust the pH of the solution to 6 with a 2 M hydrochloric acid solution.[3] Monitor the pH closely during acidification.

    • Remove the solvent (methanol and water) by evaporation under reduced pressure using a rotary evaporator.[3]

    • Dry the resulting residue under vacuum to obtain the crude 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which will be mixed with inorganic salts.[3]

3.4. Purification (Optional but Recommended)

For applications requiring high purity, the crude product should be purified. Recrystallization is a common and effective method.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a suitable solvent system, such as an ethanol/water mixture.[2]

    • Heat the solution to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the hydrolysis and work-up procedure.

Hydrolysis_Workflow Start Start: this compound HCl Reagents Add KOH, Methanol, Water Start->Reagents Reflux Heat to Reflux (1 hr) Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Adjust pH to 6 with HCl Cool->Acidify Evaporate Solvent Removal (Rotary Evaporation) Acidify->Evaporate Dry Dry Under Vacuum Evaporate->Dry Product Crude Product: 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid Dry->Product Purify Purification (e.g., Recrystallization) Product->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the hydrolysis of this compound.

References

Application Note: Purification of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the purification of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, an important intermediate in pharmaceutical synthesis, using normal-phase column chromatography. Due to the basic nature of the piperazine moiety, special considerations are required to achieve high purity and good recovery. This protocol employs a silica gel stationary phase with a gradient elution of heptane and ethyl acetate, modified with triethylamine to minimize peak tailing and improve separation efficiency. The described method is suitable for laboratory-scale purification and can be adapted for larger quantities.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the notable tyrosine kinase inhibitor, Imatinib.[1] The purity of this intermediate is critical for the successful synthesis of the final drug substance and for meeting stringent regulatory requirements. Synthetic routes to this compound can yield a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used and effective technique for the purification of such intermediates.[2][3]

The presence of the tertiary amine in the 4-methylpiperazine group imparts basic properties to the molecule, which can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[4] This interaction often results in poor chromatographic performance, characterized by broad, tailing peaks and reduced separation efficiency. To counteract these effects, this protocol incorporates triethylamine into the mobile phase to neutralize the acidic sites on the silica gel, leading to improved peak shape and resolution.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1. This information is essential for the development of an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₂[4]
Molecular Weight 248.32 g/mol [4]
CAS Number 314268-40-1[5]
Appearance Expected to be a solid or oil-
pKa (predicted) ~8.5 (for the piperazine nitrogen)-

Table 1: Physicochemical Properties

Experimental Protocol

This protocol outlines the purification of crude this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Heptane (HPLC grade)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

  • UV lamp for TLC visualization

Procedure

1. TLC Analysis for Method Development:

  • Dissolve a small amount of the crude product in dichloromethane.

  • Spot the solution on a TLC plate.

  • Develop the TLC plate using various solvent systems to determine the optimal eluent for separation. A good starting point is a mixture of heptane and ethyl acetate. To account for the basicity of the compound, add 0.5-1% triethylamine to the mobile phase.

  • The ideal solvent system should provide good separation between the product spot and impurities, with an Rf value for the product of approximately 0.2-0.4.

2. Column Preparation:

  • Select an appropriately sized glass column based on the amount of crude material. A general rule is to use a 40-100:1 ratio of silica gel to crude product by weight.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Heptane:EtOAc 95:5 + 1% TEA).

  • Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed. A gentle tapping on the side of the column can help in uniform packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the initial non-polar solvent mixture.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is provided in Table 2.

  • Collect fractions in test tubes and monitor the elution of the product by TLC.

5. Isolation and Purity Assessment:

  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Data Presentation

The following tables provide representative data for the purification process.

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Heptane + 1% Triethylamine
Mobile Phase B Ethyl Acetate + 1% Triethylamine
Gradient See Table 2
Detection UV visualization at 254 nm (TLC)

Table 2: Chromatographic Conditions

Time (Column Volumes)% Mobile Phase B (EtOAc + 1% TEA)
0 - 25%
2 - 105% → 40% (linear gradient)
10 - 1240% → 100% (linear gradient)
12 - 15100%

Table 3: Suggested Gradient Elution Profile

SampleInitial Purity (by HPLC)Final Purity (by HPLC)Recovery
Crude Product~85%>98%~90%

Table 4: Representative Purification Results

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Isolation cluster_analysis Analysis TLC 1. TLC Method Development (Heptane:EtOAc + 1% TEA) Column_Packing 2. Column Packing (Silica Gel Slurry) TLC->Column_Packing Sample_Loading 3. Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution 4. Gradient Elution Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Monitoring 6. TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Pooling 7. Pool Pure Fractions TLC_Monitoring->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product Purity_Check Purity Analysis (HPLC, NMR) Final_Product->Purity_Check

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Product does not elute Mobile phase is not polar enough.Increase the percentage of ethyl acetate in the mobile phase.
Poor separation Incorrect mobile phase polarity or gradient is too steep.Optimize the mobile phase composition based on further TLC analysis. Employ a shallower gradient.
Peak tailing on TLC/column Strong interaction of the basic compound with acidic silica.Ensure the mobile phase contains 1% triethylamine. Consider using deactivated silica gel or alumina.
Product co-elutes with an impurity Similar polarity of the product and impurity in the chosen solvent system.Try a different solvent system (e.g., dichloromethane/methanol with 1% TEA).

Table 5: Troubleshooting Guide

Conclusion

This application note provides a detailed and effective protocol for the purification of this compound by silica gel column chromatography. The key to successfully purifying this basic compound is the use of a triethylamine-modified mobile phase to suppress the unwanted interactions with the stationary phase. This method yields a product with high purity, suitable for use in subsequent synthetic steps in drug discovery and development. The provided workflow, data tables, and troubleshooting guide offer a comprehensive resource for researchers and scientists working with this and structurally related compounds.

References

Application Notes and Protocols: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its structure, featuring a reactive methyl ester and a nucleophilic N-methylpiperazine moiety, makes it a valuable building block in the synthesis of complex pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its well-established role as a key intermediate in the synthesis of the landmark anti-cancer drug, Imatinib. Additionally, its potential application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) is discussed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 314268-40-1[1]
Appearance Solid[1]
IUPAC Name This compound[1]

Application 1: Key Intermediate in the Synthesis of Imatinib

The most prominent application of this compound is as a crucial precursor in the industrial synthesis of Imatinib. Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor used to treat multiple cancers, most notably Philadelphia chromosome-positive chronic myelogenous leukemia (CML). The synthesis involves the amidation reaction between the carboxyl group of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (derived from its methyl ester) and the aniline derivative, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Experimental Protocol: Synthesis of Imatinib from this compound

This protocol outlines a two-step process for the synthesis of Imatinib, starting with the hydrolysis of this compound, followed by amide coupling.

Step 1: Hydrolysis of this compound to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

This step is often performed to generate the corresponding carboxylic acid for subsequent coupling reactions.

  • Materials:

    • This compound

    • Methanol

    • Potassium hydroxide (KOH)

    • Water

    • 2 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in methanol.

    • Prepare a solution of potassium hydroxide in methanol and add it to the solution of the methyl ester.

    • Add water to the reaction mixture.

    • Heat the mixture to reflux for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Adjust the pH of the solution to 6 with 2 M hydrochloric acid.

    • Remove the solvent by evaporation under reduced pressure.

    • The resulting residue, containing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and inorganic salts, can be used in the next step without further purification.

Step 2: Amide Coupling to Synthesize Imatinib

This step involves the formation of the amide bond to yield Imatinib.

  • Materials:

    • 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (from Step 1) or its dihydrochloride salt

    • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

    • Pyridine

    • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC/HOBt)

    • Water

    • Ammonium hydroxide (NH₄OH) solution (26%)

  • Procedure (using Thionyl Chloride):

    • Suspend 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride in pyridine at 20°C.

    • Add thionyl chloride (1.05 eq) to the suspension and stir the mixture at 45-50°C for 1-2 hours to form the acid chloride.[2]

    • Cool the reaction mixture to 0°C.

    • Add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine to the reaction mixture.[2]

    • Stir the reaction at 15-25°C for 1 hour.[2]

    • Add water to the reaction mixture.

    • Heat the mixture to 40°C.

    • Add 26% ammonium hydroxide solution and additional water.[2]

    • Stir the reaction mixture at room temperature overnight to allow for the precipitation of the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain Imatinib as a yellowish powder.[2]

Quantitative Data from Imatinib Synthesis
ParameterValueReference
Starting Material 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride (30 g)[2]
Coupling Partner N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine (20 g)[2]
Reagents Pyridine (100 g), SOCl₂ (11.5 g)[2]
Product Imatinib[2]
Yield 88%[2]
Purity >98%[2]

Imatinib Synthesis Workflow

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling A This compound B KOH, Methanol, H₂O Reflux A->B C 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid B->C D 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid E SOCl₂, Pyridine D->E F 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride E->F H Imatinib F->H G N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine G->H

Caption: Workflow for the synthesis of Imatinib.

Application 2: Potential as a PROTAC Linker

This compound is also described as a PROTAC (Proteolysis Targeting Chimera) linker.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects these two ligands.

The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The piperazine motif present in this compound is a common structural element found in PROTAC linkers.[5]

Conceptual PROTAC Synthesis Workflow

While specific examples of PROTACs utilizing this compound are not extensively documented in publicly available literature, a conceptual workflow for its incorporation into a PROTAC is presented below. This would typically involve modification of the methyl ester to a functional group suitable for conjugation with either the target protein ligand or the E3 ligase ligand.

G cluster_synthesis Conceptual PROTAC Synthesis A Methyl 4-[(4-methylpiperazin- 1-yl)methyl]benzoate B Functional Group Interconversion A->B C Modified Linker B->C F PROTAC C->F D Target Protein Ligand D->F E E3 Ligase Ligand E->F

Caption: Conceptual workflow for PROTAC synthesis.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is illustrated in the following signaling pathway diagram.

G cluster_pathway PROTAC Mechanism of Action A PROTAC D Ternary Complex (Target-PROTAC-E3) A->D B Target Protein B->D C E3 Ubiquitin Ligase C->D F Ubiquitinated Target Protein D->F E Ubiquitin E->F G Proteasome F->G H Degraded Protein G->H

Caption: PROTAC mechanism of action signaling pathway.

Conclusion

This compound is a commercially available and valuable building block in medicinal chemistry. Its primary and well-documented application is in the synthesis of the life-saving anti-cancer drug, Imatinib. The provided protocols offer a foundation for researchers engaged in the synthesis of Imatinib and its analogs. Furthermore, its structural features suggest its potential as a linker in the design of novel PROTACs, an exciting and rapidly advancing therapeutic modality. Further research into the development of specific PROTACs incorporating this linker is warranted to fully explore its potential in this area.

References

Application Notes & Protocols: Analytical Characterization of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical intermediate with applications in pharmaceutical synthesis. Accurate and robust analytical methods are crucial for its characterization, ensuring purity, identity, and quality control throughout the drug development process. These application notes provide detailed protocols for the analysis of this compound using various instrumental techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity and quantifying the amount of this compound in a sample. A reverse-phase HPLC method is typically employed for this non-volatile, polar compound.

Experimental Protocol

A standard HPLC workflow involves sample preparation, instrument setup, data acquisition, and analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 inj Inject into HPLC System prep3->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection (e.g., 254 nm) sep->det acq Generate Chromatogram det->acq integ Integrate Peak Areas acq->integ calc Calculate Purity / Assay integ->calc

Fig 1. HPLC Experimental Workflow

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Instrumental Conditions:

    • The specific conditions may vary based on the instrument and column used. The following is a representative method.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm
  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay can be determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Quantitative Data Summary
AnalyteRetention Time (min)Purity (%)
This compoundApprox. 8.5> 98%
Typical ImpuritiesVaries< 2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.

Experimental Protocol

The workflow for GC-MS involves sample volatilization, separation by gas chromatography, and detection by mass spectrometry.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample (e.g., in Dichloromethane) prep2 Transfer to GC Vial prep1->prep2 inj Inject into GC Inlet prep2->inj sep GC Separation (Capillary Column) inj->sep ion Ionization (EI) sep->ion mass Mass Analysis (Quadrupole) ion->mass acq Acquire Total Ion Chromatogram (TIC) mass->acq spec Extract Mass Spectra acq->spec lib Library Search & Identification spec->lib

Fig 2. GC-MS Experimental Workflow

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent like Dichloromethane (DCM) or Methanol.

    • Transfer the solution to a 2 mL GC vial.

  • Instrumental Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Split (e.g., 50:1)
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Electron Ionization (EI) at 70 eV
Scan Range 40 - 500 m/z
  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a reference library (e.g., NIST) for impurity identification.

Expected Mass Spectrometry Data
Ion TypeExpected m/z
Molecular Ion [M]⁺248.15
Key FragmentsVaries

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of this compound. Both ¹H (proton) and ¹³C (carbon) NMR are used.

Experimental Protocol

NMR_Workflow prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3 with TMS) tube Transfer to NMR Tube prep->tube nmr Place in NMR Spectrometer tube->nmr acq Acquire ¹H and ¹³C Spectra nmr->acq process Process Data (FT, Phasing, Baseline Correction) acq->process analyze Analyze Chemical Shifts, Integration, and Coupling process->analyze

Fig 3. NMR Spectroscopy Workflow

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher

    • Nuclei: ¹H and ¹³C

    • Solvent: CDCl₃

    • Temperature: 25 °C

  • Data Analysis:

    • Process the raw data (Free Induction Decay - FID) using appropriate software.

    • Analyze the resulting spectra for chemical shifts (δ), signal integration (for ¹H), and coupling patterns (for ¹H) to confirm the molecular structure.

Expected NMR Data (in CDCl₃)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9d2HAromatic protons (ortho to -COOCH₃)
~ 7.4d2HAromatic protons (ortho to -CH₂-)
~ 3.9s3HMethyl ester (-COOCH₃)
~ 3.5s2HBenzylic methylene (-CH₂-)
~ 2.4br s8HPiperazine ring protons (-CH₂-N-CH₂-)
~ 2.2s3HN-Methyl group (-N-CH₃)

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~ 167.0Ester carbonyl (-COO-)
~ 143.0, 129.5, 128.5Aromatic carbons
~ 62.5Benzylic methylene (-CH₂-)
~ 55.0N-Methyl group (-N-CH₃)
~ 53.0Piperazine ring carbons
~ 52.0Methyl ester (-OCH₃)

FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Experimental Protocol

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil.

  • Collect the sample spectrum.

Expected FTIR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2950-2800C-H stretchAliphatic (CH₂, CH₃)
~ 1720C=O stretchEster carbonyl
~ 1610, 1500C=C stretchAromatic ring
~ 1280, 1100C-O stretchEster
~ 1150-1000C-N stretchAmine

Application Notes and Protocols: Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, a key intermediate in pharmaceutical synthesis. Two primary synthetic routes are presented: the direct nucleophilic substitution of Methyl 4-(bromomethyl)benzoate and the reductive amination of Methyl 4-formylbenzoate. These methods offer efficient pathways to the target compound, with high yields and purity. This guide includes comprehensive experimental procedures, reagent specifications, and quantitative data to support researchers in the successful synthesis and characterization of this compound.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structure combines a substituted piperazine moiety with a benzoate group, making it a versatile intermediate. The protocols outlined below are designed to be reproducible and scalable for research and development purposes.

Synthetic Routes

There are two principal and reliable methods for the synthesis of this compound:

  • Method A: Nucleophilic Substitution using Methyl 4-(bromomethyl)benzoate and 1-methylpiperazine.

  • Method B: Reductive Amination of Methyl 4-formylbenzoate with 1-methylpiperazine.

Method A: Nucleophilic Substitution

This method involves the direct reaction of Methyl 4-(bromomethyl)benzoate with 1-methylpiperazine, where the piperazine nitrogen acts as a nucleophile to displace the bromide.

Reaction Scheme:

Method B: Reductive Amination

This approach consists of the reaction between Methyl 4-formylbenzoate and 1-methylpiperazine to form an intermediate iminium ion, which is then reduced in situ by a hydride reducing agent.

Reaction Scheme:

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods.

ParameterMethod A: Nucleophilic SubstitutionMethod B: Reductive Amination
Starting Materials Methyl 4-(bromomethyl)benzoate, 1-MethylpiperazineMethyl 4-formylbenzoate, 1-Methylpiperazine
Reagents/Catalysts Sodium Bicarbonate, DMFSodium Borohydride, Acetic Acid, Chloroform
Reaction Time 2 hours13 hours
Reaction Temperature 30°C0 - 20°C
Yield ~97.3%[1]~90%[2]
Purity 99.8%[1]High (assumed from yield)

Experimental Protocols

Method A: Synthesis via Nucleophilic Substitution

This protocol is adapted from established patent literature and provides a robust method for the synthesis of the target compound.[1]

Materials:

  • Methyl 4-(bromomethyl)benzoate (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Sodium Bicarbonate (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add Methyl 4-(bromomethyl)benzoate and N,N-Dimethylformamide (DMF).

  • Add 1-methylpiperazine and sodium bicarbonate to the solution.

  • Heat the reaction mixture to 30°C and stir for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Method B: Synthesis via Reductive Amination

This protocol is based on a well-described reductive amination procedure.[2]

Materials:

  • Methyl 4-formylbenzoate (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Acetic Acid

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and magnetic stirrer, suspend Sodium Borohydride in chloroform.

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add acetic acid to the stirred suspension over 1 hour, maintaining the temperature between 0-5°C.

  • Stir the resulting mixture at 0-5°C for an additional 1.5 hours.

  • Add 1-methylpiperazine to the reaction mixture.

  • In a separate flask, dissolve Methyl 4-formylbenzoate in chloroform.

  • Add the solution of Methyl 4-formylbenzoate to the reaction mixture.

  • Allow the reaction to proceed at a temperature between 0-20°C for 13 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Purify by column chromatography if further purification is required.

Visualizations

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols.

Workflow for Nucleophilic Substitution (Method A) A 1. Add Methyl 4-(bromomethyl)benzoate, 1-Methylpiperazine, and NaHCO₃ to DMF B 2. Heat to 30°C and stir for 2 hours A->B C 3. Cool to room temperature B->C D 4. Aqueous workup with water and ethyl acetate C->D E 5. Wash combined organic layers with brine D->E F 6. Dry over MgSO₄, filter, and concentrate E->F G 7. Purify by column chromatography (optional) F->G H Final Product: This compound G->H

Caption: Workflow for Nucleophilic Substitution (Method A).

Workflow for Reductive Amination (Method B) A 1. Suspend NaBH₄ in CHCl₃ at 0-5°C B 2. Slowly add Acetic Acid A->B C 3. Stir for 1.5 hours at 0-5°C B->C D 4. Add 1-Methylpiperazine C->D E 5. Add solution of Methyl 4-formylbenzoate in CHCl₃ D->E F 6. React for 13 hours at 0-20°C E->F G 7. Quench with saturated NaHCO₃ solution F->G H 8. Separate and wash organic layer G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify by column chromatography (optional) I->J K Final Product: This compound J->K

Caption: Workflow for Reductive Amination (Method B).

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used are hazardous and should be handled with care.

References

Application Notes and Protocols: Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the tyrosine kinase inhibitor Imatinib. The synthesis of this compound is a critical step in the drug development pipeline. One of the most common and efficient methods for its preparation is through the reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine. This application note provides detailed protocols for this synthesis with a focus on the use of sodium borohydride (NaBH₄) as the reducing agent. Furthermore, it presents a comparison with other common reducing agents to aid in process optimization.

Chemical Reaction Overview

The synthesis proceeds via a reductive amination reaction. Initially, methyl 4-formylbenzoate reacts with 1-methylpiperazine to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a hydride-donating reagent, such as sodium borohydride, to yield the final product, this compound.

Data Presentation: Comparison of Reducing Agents

The choice of reducing agent is critical in reductive amination as it influences reaction efficiency, selectivity, and overall yield. While sodium borohydride is a cost-effective and powerful reducing agent, its reactivity can sometimes lead to the unwanted reduction of the starting aldehyde. Milder reducing agents like sodium triacetoxyborohydride (STAB) are often employed to circumvent this issue.

Reducing AgentSubstrateSolventReaction TimeYield (%)Reference
Sodium Borohydride (NaBH₄) 4-Formylbenzoic acidChloroform13 h~90%[1]
Sodium Triacetoxyborohydride (STAB)4-Formylbenzoic acidNot specifiedNot specified95-99%[2]

Note: The yields reported are for the synthesis of the corresponding carboxylic acid, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related precursor. The data provides a strong comparative insight into the efficiency of the reducing agents in this specific reductive amination.

Experimental Protocols

Protocol 1: Synthesis using Sodium Borohydride in a Two-Step, One-Pot Procedure

This protocol is adapted from a procedure for the synthesis of the corresponding carboxylic acid and is a robust method for the gram-scale synthesis of the title compound.[2]

Materials:

  • Methyl 4-formylbenzoate

  • 1-Methylpiperazine

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-formylbenzoate (1 equivalent), 1-methylpiperazine (1.1 equivalents), and sodium bicarbonate (1.5 equivalents) to methanol.

  • Stir the resulting mixture at reflux for 8 hours to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to room temperature.

  • Reduction: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Treat the residue with water until complete dissolution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the mixture and evaporate the solvent to afford the crude product as a yellow oil.

    • The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Alternative Synthesis using Sodium Borohydride with Acetic Acid

This protocol offers an alternative solvent system and activation method.[1]

Materials:

  • Methyl 4-formylbenzoate

  • 1-Methylpiperazine

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid (AcOH)

  • Chloroform (CHCl₃)

Procedure:

  • Preparation of Reducing Agent Slurry: In a flask, prepare a stirred slurry of sodium borohydride (2.0 equivalents) in chloroform at 0-5 °C.

  • Slowly add acetic acid (2.4 equivalents) over 1 hour, maintaining the temperature between 0-5 °C. Stir the resulting mixture for an additional 1.5 hours at this temperature.

  • Reductive Amination: To the cold slurry, add 1-methylpiperazine (1.0 equivalent) followed by a solution of methyl 4-formylbenzoate (1.0 equivalent) in chloroform.

  • Stir the reaction mixture at a temperature between 0-20 °C for 13 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reducing Agent cluster_product Product Methyl 4-formylbenzoate Methyl 4-formylbenzoate Iminium Ion Iminium Ion Methyl 4-formylbenzoate->Iminium Ion Reaction with 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Iminium Ion Final Product This compound Iminium Ion->Final Product Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Iminium Ion

Caption: Reductive amination pathway for the synthesis.

Experimental Workflow Diagram

cluster_setup Reaction Setup cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_analysis Final Product A Combine Methyl 4-formylbenzoate, 1-Methylpiperazine, and Solvent B Stir and Heat (if necessary) to form Iminium Ion A->B C Cool Reaction Mixture B->C D Add Sodium Borohydride (NaBH4) C->D E Stir at Room Temperature D->E F Quench Reaction E->F G Solvent Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity in the synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary and effective synthetic routes:

  • Nucleophilic Substitution: This route involves the reaction of a methyl 4-(halomethyl)benzoate, such as Methyl 4-(bromomethyl)benzoate or Methyl 4-(chloromethyl)benzoate, with 1-methylpiperazine. This is a classic SN2 reaction where the piperazine nitrogen acts as the nucleophile.

  • Reductive Amination: This method involves reacting Methyl 4-formylbenzoate with 1-methylpiperazine in the presence of a reducing agent.[1] The reaction first forms an intermediate iminium ion, which is then reduced in situ to the final product. Common reducing agents for this purpose include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[2][3]

Q2: Which synthetic route is generally recommended for achieving higher yields?

A2: Both routes can produce high yields, but the reductive amination is often highlighted for its efficiency and high yields, sometimes reaching 95-99% for the analogous benzoic acid.[2] However, the choice can depend on the availability and cost of the starting materials. The nucleophilic substitution route is also very effective, with reported yields for the analogous acid dihydrochloride salt greater than 95%.[4][5]

Q3: What are the critical precursors for these synthesis routes?

A3: The key precursors are:

  • For Nucleophilic Substitution: Methyl 4-(bromomethyl)benzoate [6][7] or Methyl 4-(chloromethyl)benzoate . These are typically synthesized from methyl p-toluate.

  • For Reductive Amination: Methyl 4-formylbenzoate .

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the synthetic route.

Route 1: Nucleophilic Substitution with Methyl 4-(halomethyl)benzoate

Q4: My yield is low when reacting Methyl 4-(bromomethyl)benzoate with 1-methylpiperazine. What are the common causes and solutions?

A4: Low yields in this step can often be attributed to several factors:

  • Purity of Methyl 4-(bromomethyl)benzoate: The starting material is a lachrymator and can degrade over time. Impurities or degradation can lead to side reactions.

    • Solution: Use freshly prepared or purified Methyl 4-(bromomethyl)benzoate. Purification can be achieved by recrystallization.[8]

  • Reaction Conditions: The choice of base, solvent, and temperature is crucial.

    • Solution: Use a non-nucleophilic base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) to neutralize the HBr formed during the reaction.[2][9] Aprotic polar solvents like DMF or acetonitrile are often effective. Ensure the temperature is controlled, as excessive heat can lead to side products.

  • Stoichiometry: An incorrect molar ratio of reactants can result in incomplete conversion.

    • Solution: A slight excess of 1-methylpiperazine can help drive the reaction to completion. However, a large excess can complicate purification.

Q5: I am having trouble with the synthesis of the precursor, Methyl 4-(bromomethyl)benzoate, from methyl p-toluate. How can I optimize this step?

A5: The synthesis of Methyl 4-(bromomethyl)benzoate is a radical bromination, which can be sensitive.

  • Choice of Brominating Agent:

    • Using elemental bromine can be too reactive and may lead to multiple brominations or ring bromination.[6]

    • N-Bromosuccinimide (NBS) is a milder and more selective reagent for benzylic bromination.[6][7]

  • Initiator: The reaction requires a radical initiator.

    • Solution: Use AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO) as the initiator.[6][10] The amount of initiator is critical; typically, a catalytic amount is sufficient.

  • Solvent: The solvent must be inert to radical conditions.

    • Solution: Carbon tetrachloride (CCl4) is a classic solvent for this reaction, though due to toxicity, other solvents like chlorobenzene may be used.[8][10]

Q6: I am observing significant side products. What are they and how can they be minimized?

A6: Common side products include:

  • Bis-alkylation Product: One molecule of Methyl 4-(bromomethyl)benzoate reacting with two molecules of 1-methylpiperazine (quaternary ammonium salt formation) or one molecule of 1-methylpiperazine reacting with two molecules of the benzoate.

    • Solution: Control the stoichiometry carefully. Adding the Methyl 4-(bromomethyl)benzoate solution slowly to the 1-methylpiperazine solution can help minimize this.

  • Unreacted Starting Material: Incomplete reaction.

    • Solution: Increase reaction time or temperature moderately. Ensure efficient stirring.

  • Hydrolysis Product: If water is present, Methyl 4-(bromomethyl)benzoate can hydrolyze to Methyl 4-(hydroxymethyl)benzoate.

    • Solution: Use anhydrous solvents and reagents.

Route 2: Reductive Amination with Methyl 4-formylbenzoate

Q7: The conversion of Methyl 4-formylbenzoate is low. How can I improve the reaction efficiency?

A7: Low conversion in reductive amination often points to issues with iminium ion formation or the reduction step.

  • pH Control: The formation of the iminium ion is pH-dependent. The reaction is often catalyzed by a mild acid.[11]

    • Solution: Acetic acid is commonly added to catalyze imine formation.[11] The pH should be maintained in a weakly acidic range (typically 4-6).

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the aldehyde.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent choice as it is mild and does not readily reduce the aldehyde starting material.[2] Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic.

  • Water Scavenging: The formation of the imine/iminium ion releases water, which can shift the equilibrium back to the starting materials.

    • Solution: While not always necessary, adding a dehydrating agent like molecular sieves can sometimes improve yields.

Q8: The main byproduct of my reaction is Methyl 4-(hydroxymethyl)benzoate. Why is this happening and how can I prevent it?

A8: Formation of the corresponding alcohol is a classic side reaction in reductive aminations. It occurs when the reducing agent reduces the starting aldehyde before it can form the iminium ion.

  • Reducing Agent Reactivity: A strong reducing agent like sodium borohydride (NaBH4) can readily reduce the aldehyde.[1]

    • Solution: Use a milder reducing agent like NaBH(OAc)3, which is less reactive towards aldehydes and ketones but highly effective for reducing iminium ions.[2] If using NaBH4, the reaction conditions must be carefully controlled, such as pre-forming the imine before adding the reducing agent.[2]

  • Slow Imine Formation: If the formation of the imine is slow, the reducing agent has more opportunity to react with the aldehyde.

    • Solution: Ensure proper pH control with a catalytic amount of acid to accelerate imine formation.[11]

Data Presentation: Comparison of Synthesis Conditions

Table 1: Conditions for Synthesis of Methyl 4-(bromomethyl)benzoate

Starting MaterialBrominating AgentInitiatorSolventReaction Time (h)Yield (%)Reference
Methyl p-toluateN-BromosuccinimideAIBNCCl47Not specified[6]
Methyl p-toluateN-BromosuccinimideBenzoyl PeroxideCCl44Not specified[6]
Methyl 4-bromo-2-methylbenzoateN-BromosuccinimideBPOCCl4297%[10]
Methyl 4-methyl-3-methoxybenzoateN-BromosuccinimideUV lightChlorobenzene495%[8]

Table 2: Conditions for Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid/ester derivatives

RouteStarting MaterialsKey ReagentsSolventYield (%)Product FormReference
Reductive Amination4-Formylbenzoic acid, 1-MethylpiperazineNaBH4, Acetic AcidChloroform90%Benzoic Acid[11]
Reductive AminationAldehyde, 1-MethylpiperazineNaBH(OAc)3Not specified95-99%Benzoic Acid[2]
Nucleophilic Substitution4-(Chloromethyl)benzoic acid, 1-MethylpiperazineNaOHWater96.8%Dihydrochloride Salt[4]
Nucleophilic Substitution4-(Chloromethyl)benzoic acid, 1-MethylpiperazineK2CO3Water97.9%Dihydrochloride Salt[5]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl p-toluate (1 eq.) in carbon tetrachloride (CCl4).

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of benzoyl peroxide (BPO) (0.03 eq.).[6]

  • Heat the mixture to reflux (approx. 80-85°C) for 2-4 hours.[6][10] Monitor the reaction progress using TLC.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the solid succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution, then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 1-methylpiperazine (1.2 eq.) and sodium bicarbonate (1.5 eq.) in methanol.[2]

  • Add a solution of Methyl 4-(bromomethyl)benzoate (1 eq.) in methanol dropwise to the stirred piperazine solution at room temperature.

  • Stir the mixture at room temperature or under gentle reflux for 8 hours, monitoring by TLC.[2]

  • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess piperazine and salts.

  • Dry the organic layer and concentrate it to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis via Reductive Amination
  • To a stirred solution of Methyl 4-formylbenzoate (1 eq.) and 1-methylpiperazine (1.2 eq.) in a suitable solvent (e.g., dichloroethane or chloroform) at room temperature, add acetic acid (1.1 eq.).[11]

  • Stir the mixture for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature overnight or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.

Visualizations

Synthesis_Workflow start_material1 Methyl p-toluate intermediate1 Methyl 4-(bromomethyl)benzoate start_material1->intermediate1 Radical Bromination (NBS, BPO) final_product This compound intermediate1->final_product Nucleophilic Substitution start_material2 Methyl 4-formylbenzoate start_material2->final_product Reductive Amination (NaBH(OAc)3) reagent 1-Methylpiperazine reagent->final_product

Caption: Primary synthetic routes to the target compound.

Troubleshooting_Yield problem Low Yield in Nucleophilic Substitution? check_sm Check Purity of Methyl 4-(bromomethyl)benzoate problem->check_sm Cause? check_cond Review Reaction Conditions problem->check_cond Cause? check_stoich Verify Stoichiometry problem->check_stoich Cause? sol_sm Recrystallize or use freshly prepared starting material. check_sm->sol_sm Solution sol_cond Use NaHCO3/K2CO3 as base. Use aprotic polar solvent (DMF). Control temperature. check_cond->sol_cond Solution sol_stoich Use slight excess (1.1-1.2 eq.) of 1-methylpiperazine. Add bromomethylbenzoate slowly. check_stoich->sol_stoich Solution

Caption: Troubleshooting logic for low yield issues.

References

Common side reactions in the synthesis of Imatinib intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges encountered during the synthesis of key Imatinib intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the most common synthetic routes for Imatinib?

A1: The most widely employed synthetic strategies for Imatinib involve a few key intermediates. A common route starts with the formation of an enaminone, which is then cyclized with guanidine to form the pyrimidine core. This is followed by the coupling of the pyrimidine with a substituted aniline and subsequent reduction of a nitro group to an amine. The final step is an amide bond formation. The critical intermediates are:

  • 3-dimethylamino-1-(3-pyridyl)propenone: An enaminone that forms the backbone of the pyrimidine ring.

  • N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: The coupled product of the pyrimidine ring and the substituted aniline, containing a nitro group that requires reduction.[1][2][3][4][5]

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: The key amine intermediate ready for the final amide coupling.[6]

  • 4-(4-methylpiperazinomethyl)benzoyl chloride: The activated carboxylic acid derivative for the final condensation step.[6][7]

Q2: What are the major classes of impurities found in Imatinib synthesis?

A2: Impurities in Imatinib synthesis can arise from starting materials, intermediates, side reactions, or degradation of the final product.[8] They can be broadly categorized as:

  • Process-related impurities: Unreacted starting materials or intermediates.

  • Side-reaction products: Isomers, dimers, or other unexpected molecules formed during the synthesis.

  • Degradation products: Resulting from the instability of the drug substance under certain conditions.

Some specifically identified impurities include Imatinib impurity A, B, C, F, and J.[8]

Troubleshooting Guides

Problem 1: Low yield and unexpected spots on TLC during pyrimidine ring synthesis from enaminone and guanidine.

Possible Cause 1: Side reactions of the enaminone intermediate.

Enaminones are reactive species with multiple nucleophilic and electrophilic centers, which can lead to side reactions.

  • Self-condensation or dimerization of the enaminone: Under basic or thermal conditions, enaminones can undergo self-condensation, leading to complex mixtures and reduced yield of the desired pyrimidine.[9]

  • Reaction at the wrong electrophilic site: Guanidine can potentially attack other electrophilic sites on the enaminone, leading to isomeric byproducts.[10]

Troubleshooting:

  • Control of reaction temperature: Maintain the recommended reaction temperature to minimize side reactions.

  • Order of addition of reagents: Add the base portion-wise to a mixture of the enaminone and guanidine to control the reaction rate and minimize self-condensation.

  • Purification of the enaminone: Ensure the enaminone starting material is pure and free from any acidic or basic impurities that might catalyze side reactions.

Possible Cause 2: Incomplete reaction.

Troubleshooting:

  • Reaction time: Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time.

  • Stoichiometry: Ensure the correct stoichiometry of guanidine and base is used. An excess of either may not necessarily improve the yield and could lead to more side products.

Problem 2: Formation of multiple products during the nitro group reduction of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Possible Cause 1: Over-reduction or formation of reduction intermediates.

The reduction of aromatic nitro groups can sometimes be difficult to control, leading to a mixture of products.

  • Formation of hydroxylamine, azo, or azoxy compounds: Depending on the reducing agent and reaction conditions, the reduction can stop at intermediate stages like hydroxylamine, or coupling reactions can occur to form azo or azoxy compounds.[11]

  • Reduction of other functional groups: While less common with nitro group-specific reducing agents, aggressive conditions could potentially affect other reducible groups on the molecule.

Troubleshooting:

  • Choice of reducing agent: Hydrazine hydrate with a catalyst like FeCl3 is commonly used for this reduction.[12][13][14][15] This system is generally selective for the nitro group. Other reagents like SnCl2 or catalytic hydrogenation can also be used, but conditions need to be carefully optimized.[11][16][17][18]

  • Control of reaction temperature and time: The reduction of nitro groups is often exothermic.[19] Maintain proper temperature control to avoid runaway reactions and the formation of byproducts. Monitor the reaction closely by TLC to stop it once the starting material is consumed.

  • pH of the reaction medium: The pH can influence the reduction pathway. Follow the established protocol regarding the use of any acids or bases.

Possible Cause 2: Side reactions with hydrazine.

  • Hydrazone formation: If there are any trace carbonyl impurities in the starting material or solvent, hydrazine can react to form hydrazones.[20]

Troubleshooting:

  • Purity of starting materials and solvents: Use high-purity starting materials and solvents to avoid side reactions.

Problem 3: Incomplete conversion and presence of starting amine in the final amide bond formation step.

Possible Cause 1: Deactivation of the acyl chloride.

4-(4-methylpiperazinomethyl)benzoyl chloride is a reactive acyl chloride. However, it can be deactivated under certain conditions.

  • Hydrolysis: The presence of water in the reaction mixture will hydrolyze the acyl chloride back to the carboxylic acid, which will not react with the amine under these conditions.

Troubleshooting:

  • Anhydrous conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware.

  • Freshness of the acyl chloride: Use freshly prepared or properly stored acyl chloride to ensure its reactivity.

Possible Cause 2: Insufficient activation or coupling.

Troubleshooting:

  • Choice of base: A suitable base, such as pyridine or a tertiary amine, is required to neutralize the HCl generated during the reaction and drive the reaction to completion.[21][22]

  • Stoichiometry of reagents: Using a slight excess of the acyl chloride can help to drive the reaction to completion and consume all the starting amine, which can be a difficult-to-remove impurity.[23]

Possible Cause 3: Formation of a guanidinium byproduct.

With some coupling reagents, the amine can react with the reagent itself to form a stable guanidinium byproduct, which consumes the amine and reduces the yield.

Troubleshooting:

  • Order of addition: Add the coupling reagent to the carboxylic acid first to form the active ester before adding the amine.

Data Presentation

Table 1: Common Impurities in Imatinib Synthesis and their Potential Origin

Impurity NameStructurePotential Origin
Imatinib Impurity A3-dimethylamino-1-(pyridine-3-yl) prop-2-en-1-oneUnreacted starting material from the pyrimidine synthesis.[8]
Imatinib Impurity BN-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl BenzamideIncomplete reaction during the final piperazine addition step.[8]
Imatinib Impurity F4-Methyl-N3-[4-(pyrimidin-2-yl] benzene-1, 3-diamineA side product from the reduction of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine.[8]
Imatinib Impurity J4-[(4-Methyl-4-oxido-1-piperazinyl) methyl-N--[4-methyl-3-[[4- (3-pyridinyl) pyrimidin-2-yl] amino] phenyl] benzamideOxidation of the final Imatinib product.[8]
Unreacted Amine IntermediateN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamineIncomplete amide bond formation in the final step. Can be a genotoxic impurity.[23]

Experimental Protocols

Protocol 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine

This protocol is a representative example of the pyrimidine ring formation and coupling.

  • Enaminone Formation: A solution of 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal in xylene is refluxed for 20 hours. The solvent is removed in vacuo, and the product is crystallized from hexane.[3]

  • Pyrimidine Synthesis and Coupling: The enaminone is reacted with N-(2-methyl-5-nitrophenyl)guanidinium nitrate in the presence of a base like sodium hydroxide in a suitable solvent like n-butanol under reflux. The product is then isolated by filtration and purified.

Protocol 2: Reduction of the Nitro Group

This protocol describes a common method for the reduction of the nitro intermediate.

  • To a solution of N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine in a suitable solvent like methanol, add a catalytic amount of FeCl3.

  • Slowly add hydrazine hydrate to the mixture at a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the catalyst is filtered off, and the product is isolated by evaporation of the solvent and subsequent purification.

Protocol 3: Synthesis of Imatinib Base (Final Amide Coupling)

This protocol outlines the final condensation step.

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in an anhydrous aprotic solvent like isopropyl alcohol.[7]

  • Add a base such as potassium carbonate.[6][7]

  • Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in the same solvent.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion, the product is isolated by filtration and purified by recrystallization.

Visualizations

Imatinib_Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Amide Bond Formation Enaminone 3-dimethylamino-1- (3-pyridyl)propenone Pyrimidine N-(2-Methyl-5-nitrophenyl)-4- (3-pyridyl)-2-pyrimidinamine Enaminone->Pyrimidine Guanidine, Base Guanidine N-(2-Methyl-5-nitrophenyl) guanidinium nitrate Guanidine->Pyrimidine Amine_Intermediate N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine Pyrimidine->Amine_Intermediate Reducing Agent (e.g., Hydrazine/FeCl3) Imatinib Imatinib Amine_Intermediate->Imatinib Base Acyl_Chloride 4-(4-methylpiperazino- methyl)benzoyl chloride Acyl_Chloride->Imatinib

Caption: Synthetic workflow for Imatinib.

Troubleshooting_Nitro_Reduction Start Problem: Multiple Products in Nitro Group Reduction Cause1 Possible Cause: Over-reduction or Intermediate Formation Start->Cause1 Cause2 Possible Cause: Side Reaction with Reagent (e.g., Hydrazine) Start->Cause2 Solution1a Solution: Optimize Reducing Agent and Conditions Cause1->Solution1a Solution1b Solution: Control Temperature and Reaction Time Cause1->Solution1b Solution2 Solution: Ensure Purity of Starting Materials Cause2->Solution2

Caption: Troubleshooting nitro group reduction.

Side_Reactions_Amide_Formation Amine Amine Intermediate Imatinib Desired Product: Imatinib Amine->Imatinib SideProduct1 Side Product: Unreacted Amine Amine->SideProduct1 Incomplete Reaction AcylChloride Acyl Chloride AcylChloride->Imatinib SideProduct2 Side Product: Hydrolyzed Acyl Chloride AcylChloride->SideProduct2 Presence of Water

Caption: Side reactions in amide formation. reactions in amide formation.

References

Technical Support Center: Challenges in Scaling Up Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the common challenges and troubleshooting strategies associated with the large-scale synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, a key intermediate in the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most common and scalable synthesis routes are:

  • Reductive Amination: This one-pot reaction involves the condensation of Methyl 4-formylbenzoate with 1-methylpiperazine to form an imine intermediate, which is then reduced in situ to the desired tertiary amine. This method is often favored for its efficiency and is considered relatively easy to scale up.

  • Nucleophilic Substitution: This route typically involves the reaction of a methyl 4-(halomethyl)benzoate (e.g., methyl 4-(chloromethyl)benzoate or methyl 4-(bromomethyl)benzoate) with 1-methylpiperazine. This SN2 reaction is a robust and high-yielding method suitable for industrial production.

Q2: What are the critical parameters to control during the reductive amination process?

A2: Key parameters to control for a successful and high-yielding reductive amination include:

  • Choice of Reducing Agent: The selection of the reducing agent is crucial. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine over the aldehyde, minimizing side reactions. Other common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure the formation of the imine and to manage the exothermicity of the reduction step.

  • pH of the Reaction Mixture: The formation of the imine is typically favored under mildly acidic conditions.

  • Stoichiometry of Reactants: The molar ratio of the aldehyde, amine, and reducing agent must be optimized to maximize yield and minimize byproducts.

Q3: What are the potential side reactions in the nucleophilic substitution route?

A3: The primary potential side reaction is the quaternization of the 1-methylpiperazine. This occurs when the newly formed product, a tertiary amine, reacts with another molecule of the methyl 4-(halomethyl)benzoate, forming a quaternary ammonium salt. This can be minimized by controlling the stoichiometry and reaction conditions. Using an excess of 1-methylpiperazine can favor the desired mono-alkylation.

Q4: How can the product be purified on a large scale?

A4: Purification of this compound can be challenging due to its basic nature. Common large-scale purification techniques include:

  • Acid-Base Extraction: The basic nature of the product allows for its separation from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

  • Crystallization: The product can be isolated and purified by crystallization from a suitable solvent system. Often, the product is converted to a salt (e.g., hydrochloride) to facilitate crystallization and improve handling of the solid.

  • Column Chromatography: While more common at the lab scale, column chromatography can be adapted for larger scales, though it is often less cost-effective for industrial production.

Troubleshooting Guides

Reductive Amination Route
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete imine formation.- Ensure mildly acidic conditions to promote imine formation. - Monitor the reaction by TLC or HPLC to confirm imine formation before adding the reducing agent.
Inactive reducing agent.- Use a fresh batch of the reducing agent. - Ensure anhydrous conditions if using a moisture-sensitive reducing agent like STAB.
Reduction of the starting aldehyde.- Use a more selective reducing agent like STAB. - Add the reducing agent portion-wise at a controlled temperature.
Formation of Byproducts Over-alkylation (formation of a bis-alkylated piperazine derivative).- Optimize the stoichiometry of the reactants, avoiding a large excess of the aldehyde.
Impurities in starting materials.- Ensure the purity of Methyl 4-formylbenzoate and 1-methylpiperazine.
Difficult Product Isolation Product remains in the aqueous phase during extraction.- Adjust the pH of the aqueous phase to be sufficiently basic (pH > 10) to ensure the product is in its free base form. - Use a more polar organic solvent for extraction.
Nucleophilic Substitution Route
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase the reaction temperature or time. - Use a more reactive leaving group on the benzoate (e.g., bromide instead of chloride). - Ensure the base is sufficiently strong and soluble in the reaction medium.
Degradation of starting material or product.- Monitor the reaction for the formation of degradation products. - If necessary, lower the reaction temperature and extend the reaction time.
Formation of Quaternary Ammonium Salt Reaction of the product with the starting material.- Use an excess of 1-methylpiperazine (typically 1.5 to 2 equivalents). - Add the methyl 4-(halomethyl)benzoate slowly to the reaction mixture containing 1-methylpiperazine.
Difficult Purification Presence of unreacted starting materials and byproducts.- Utilize acid-base extraction to separate the basic product from non-basic impurities. - Optimize crystallization conditions to selectively crystallize the desired product or its salt.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Nucleophilic Substitution Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid[1][2]
Base Solvent Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Sodium HydroxideWater50196.899.8
Potassium HydroxideWater10598.599.9
Sodium CarbonateMethanol64295.799.9
Potassium CarbonateWater1500.597.999.9
Sodium BicarbonateDMF30297.399.8

Note: The data above is for the synthesis of the corresponding carboxylic acid, which is a direct precursor to the methyl ester. The high yields and purities demonstrate the robustness of this synthetic route.

Experimental Protocols

Protocol 1: Reductive Amination Synthesis of this compound

Materials:

  • Methyl 4-formylbenzoate

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of Methyl 4-formylbenzoate (1.0 eq) in anhydrous DCM, add 1-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization to yield this compound.

Protocol 2: Nucleophilic Substitution Synthesis of this compound

Materials:

  • Methyl 4-(chloromethyl)benzoate

  • 1-Methylpiperazine

  • Potassium carbonate

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq).

  • Heat the mixture to 50°C.

  • Slowly add a solution of Methyl 4-(chloromethyl)benzoate (1.0 eq) in acetonitrile to the reaction mixture.

  • Maintain the reaction at 50°C and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove any remaining salts and excess 1-methylpiperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by crystallization or column chromatography.

Mandatory Visualization

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde Methyl 4-formylbenzoate imine_formation Imine Formation aldehyde->imine_formation amine 1-Methylpiperazine amine->imine_formation reduction Reduction with STAB imine_formation->reduction quench Aqueous Quench reduction->quench extraction Extraction quench->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the Reductive Amination Synthesis.

Nucleophilic_Substitution_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification halide Methyl 4-(chloromethyl)benzoate sn2_reaction SN2 Reaction halide->sn2_reaction piperazine 1-Methylpiperazine piperazine->sn2_reaction base Base (e.g., K2CO3) base->sn2_reaction filtration Filtration sn2_reaction->filtration extraction Aqueous Wash filtration->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the Nucleophilic Substitution Synthesis.

Troubleshooting_Logic start Low Product Yield? check_sm Check Purity of Starting Materials start->check_sm Yes side_reaction Investigate Side Reactions (TLC/LC-MS) start->side_reaction No check_reagent Verify Activity of Reducing Agent check_sm->check_reagent optimize_cond Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reagent->optimize_cond optimize_cond->side_reaction aldehyde_reduction Aldehyde Reduction Detected side_reaction->aldehyde_reduction Yes quaternization Quaternization Product Detected side_reaction->quaternization Yes solution1 Use Milder Reducing Agent (e.g., STAB) aldehyde_reduction->solution1 solution2 Use Excess Piperazine / Slow Addition of Halide quaternization->solution2

Caption: Troubleshooting Logic for Low Yield Issues.

Technical Support Center: Overcoming Purification Issues with Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of piperazine-containing compounds. The inherent physicochemical properties of the piperazine moiety often introduce complexities in purification protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of piperazine-containing compounds.

Issue Potential Cause Recommended Solution
Low Recovery After Aqueous Workup The piperazine compound, especially as a salt, has high water solubility.[1][2]Ensure the aqueous layer is basified to a pH >9 before extraction with an organic solvent to partition the free base.[3] If the compound is intended to be in the aqueous layer as a salt, minimize the volume of water used and consider back-extraction from any organic washes.
Product is an Oil, Difficult to Handle The free base form of many piperazine derivatives is oily or has a low melting point.Convert the oily free base into a solid salt (e.g., hydrochloride) for easier handling and purification by recrystallization.[3]
Poor Separation/Peak Tailing in Normal-Phase Chromatography The basic nitrogen atoms of the piperazine ring strongly interact with the acidic silanol groups on the silica gel surface.[4]Add a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to improve peak shape and separation.[3][5]
Compound Not Retained in Reverse-Phase HPLC The high polarity of some piperazine compounds can lead to poor retention on C18 columns.[4][6]Use a mobile phase with a lower organic content. If retention is still poor, consider using a normal-phase or HILIC column.[6]
Co-elution with Starting Material (Excess Piperazine) Excess piperazine used in the reaction is highly polar and can be difficult to separate from a polar product.Perform an acidic wash. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The excess piperazine will form a water-soluble salt and move to the aqueous layer.[7][8]
Product Co-precipitates with Impurities Structurally similar impurities may have similar solubility profiles, leading to co-precipitation during crystallization.[4]If recrystallization is ineffective, column chromatography may be necessary to separate the desired compound from these impurities.[4]
Inconsistent Results in Biological Assays The compound may be precipitating in the assay medium due to poor aqueous solubility.First, determine the kinetic solubility in the specific assay buffer.[9] If precipitation is observed, consider adjusting the pH to a more acidic value or creating a salt form of the compound to improve solubility.[9]
Experimental Workflows and Decision Making

Visualizing the purification process can aid in troubleshooting and methods development. The following diagrams illustrate common workflows.

G cluster_0 start Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) start->workup evaporation Solvent Evaporation workup->evaporation crude_product Crude Product (Solid or Oil) evaporation->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No pure_product Pure Product recrystallization->pure_product salt_formation Salt Formation chromatography->salt_formation If still an oil chromatography->pure_product is_solid_after is_solid_after salt_formation->recrystallization G cluster_1 start Poor Peak Shape in RP-HPLC (Tailing) cause Probable Cause: Interaction with residual silanols start->cause solution1 Add Mobile Phase Modifier cause->solution1 solution2 Adjust pH cause->solution2 solution3 Use Base-Deactivated Column cause->solution3 solution4 Change Stationary Phase cause->solution4 mod_details e.g., 0.1% TFA, 0.1% Formic Acid, or TEA solution1->mod_details ph_details Low pH (2-3) to ensure full protonation solution2->ph_details col_details End-capped columns minimize exposed silanols solution3->col_details phase_details e.g., Phenyl or Cyano columns solution4->phase_details

References

Technical Support Center: Optimizing Reductive Amination of Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reductive amination conditions for substituted methyl benzoates. This one-pot domino reaction involves a 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-catalyzed amidation followed by a zinc acetate-catalyzed reduction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the one-pot reductive amination of methyl benzoates?

A1: This reaction is a domino, or tandem, process that converts a methyl ester into an amine in a single pot without isolating intermediates. It proceeds in two key steps:

  • Amidation: The methyl benzoate reacts with a primary or secondary amine, catalyzed by the organic base TBD, to form an amide intermediate.

  • Reduction: The resulting amide is then reduced in situ to the corresponding amine using a reducing agent, typically phenylsilane, catalyzed by zinc acetate.

Q2: Why is this one-pot method advantageous over traditional multi-step approaches?

A2: This one-pot methodology offers several advantages. Using methyl esters as starting materials avoids issues associated with aldehydes, such as auto-oxidation and aldol reactions.[1] It can also shorten synthetic routes by eliminating the need to isolate and purify the intermediate amide, which improves overall efficiency and reduces waste.

Q3: What are the key reagents for this transformation?

A3: The essential reagents are the substituted methyl benzoate, a primary or secondary amine, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the amidation catalyst, zinc acetate as the reduction catalyst, and phenylsilane as the terminal reductant.

Q4: How do substituents on the methyl benzoate ring affect the reaction?

A4: The electronic nature of the substituents can influence the rate and yield of the amidation step. Generally, electron-withdrawing groups on the benzoate can make the ester carbonyl more electrophilic and may facilitate the initial amidation. Conversely, sterically hindering groups, particularly in the ortho position, can slow down the reaction.

Q5: Can I use other reducing agents besides phenylsilane?

A5: While other silanes or reducing agents might be employed for amide reductions, phenylsilane in combination with zinc acetate has been shown to be effective for this specific domino reaction.[1] The choice of reducing agent is critical and may require re-optimization of the reaction conditions.

Experimental Protocols

General Protocol for the One-Pot Reductive Amination of Methyl Benzoates

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted methyl benzoate (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (5-10 mol%)

  • Zinc acetate (Zn(OAc)₂) (5-10 mol%)

  • Phenylsilane (PhSiH₃) (2.0-3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted methyl benzoate, amine, TBD, and zinc acetate.

  • Add anhydrous toluene to the flask.

  • Add phenylsilane to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully, for example, with an aqueous solution of NaOH (1M). Be aware that quenching silanes can produce hydrogen gas.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Presentation

Table 1: Yields of Tertiary Amines from Reductive Amination of Substituted Methyl Benzoates with Secondary Amines
EntryMethyl BenzoateAmineYield (%)
1Methyl benzoatePyrrolidine81
2Methyl 4-fluorobenzoatePyrrolidine92
3Methyl 4-chlorobenzoatePyrrolidine89
4Methyl 4-bromobenzoatePyrrolidine85
5Methyl 4-methoxybenzoatePyrrolidine75
6Methyl 3-methylbenzoatePyrrolidine83
7Methyl 2-methylbenzoatePyrrolidine40
8Methyl 4-fluorobenzoatePiperidine88
9Methyl 4-fluorobenzoateMorpholine85
10Methyl 4-fluorobenzoateN-methylbenzylamine79
11Methyl 4-nitrobenzoateMorpholine56

Data synthesized from literature reports. Yields are isolated yields and may vary based on specific reaction conditions.

Table 2: Yields of Secondary Amines from Reductive Amination of Substituted Methyl Benzoates with Primary Amines
EntryMethyl BenzoateAmineYield (%)
1Methyl 4-fluorobenzoateBenzylamine81
2Methyl 4-methoxybenzoateBenzylamine76
3Methyl 4-chlorobenzoateBenzylamine79
4Methyl 4-bromobenzoateBenzylamine75
5Methyl 3-methylbenzoateBenzylamine78
6Methyl 2-methylbenzoateBenzylamine55
7Methyl benzoate2-Phenylethylamine72
8Methyl 4-fluorobenzoateFurfurylamine68
9Methyl 4-fluorobenzoateCyclohexylamine23

Data synthesized from literature reports. Yields are isolated yields and may vary based on specific reaction conditions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive or low-quality catalysts (TBD or Zinc Acetate).Use fresh, high-purity catalysts. Store TBD under anhydrous conditions.
Insufficient catalyst loading.Increase catalyst loading incrementally for both TBD and zinc acetate (e.g., from 5 mol% to 10 mol%).
Low reaction temperature.Gradually increase the reaction temperature in 10-20 °C increments.
Decomposed or poor-quality phenylsilane.Phenylsilane can degrade; use freshly opened or distilled reagent. Handle under an inert atmosphere.
Presence of moisture or other inhibitors.Ensure all reagents and solvents are anhydrous. Perform the reaction under a strict inert atmosphere.
Stalled Reaction (Incomplete Conversion) Amidation step is slow or incomplete.Increase the amount of TBD or the reaction temperature for the initial phase of the reaction. Monitor the formation of the amide intermediate by TLC or GC-MS before expecting the reduction to proceed.
Reduction step is inefficient.Increase the loading of zinc acetate or phenylsilane. Ensure the zinc acetate is not deactivated.
Steric hindrance from substrates.For sterically hindered methyl benzoates (e.g., ortho-substituted) or amines, prolonged reaction times and higher temperatures may be necessary.
Formation of Side Products Hydrolysis of the methyl ester.Ensure anhydrous conditions. Minimize exposure to water during workup.
Formation of siloxane byproducts from phenylsilane.This is expected. These byproducts are typically removed during aqueous workup and chromatography.
Incomplete reduction leading to residual amide.Ensure sufficient phenylsilane and active zinc acetate are present. Increase reaction time or temperature for the reduction step.
Difficulty in Product Purification Co-elution with siloxane byproducts.Optimize chromatographic conditions. A preliminary aqueous basic wash can help hydrolyze and remove some silane residues.
Product is a very polar amine.Use a more polar eluent system for chromatography, possibly including a small percentage of triethylamine or ammonia in the mobile phase to prevent tailing on silica gel.

Visualizations

experimental_workflow reagents Combine: - Methyl Benzoate - Amine - TBD - Zn(OAc)₂ - Phenylsilane - Anhydrous Toluene reaction Heat under Inert Atmosphere (80-110 °C) reagents->reaction 1 monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring 2 workup Quench, Extract, and Dry monitoring->workup 3 purification Purify (Column Chromatography) workup->purification 4 product Final Amine Product purification->product 5

Figure 1. Experimental Workflow for One-Pot Reductive Amination.

troubleshooting_workflow start Low or No Product Yield check_catalysts Check Catalyst Activity and Loading start->check_catalysts check_conditions Verify Anhydrous Conditions and Temperature start->check_conditions check_reductant Check Phenylsilane Quality and Stoichiometry start->check_reductant optimize_amidation Stalled at Amide? Increase TBD/Temp check_catalysts->optimize_amidation check_conditions->optimize_amidation optimize_reduction Amide Formed, No Amine? Increase Zn(OAc)₂/PhSiH₃ check_reductant->optimize_reduction optimize_amidation->optimize_reduction If amide forms success Improved Yield optimize_amidation->success If reaction completes optimize_reduction->success

Figure 2. Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway is the hydrolysis of the methyl ester group to form 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3]

Q2: What are the likely degradation products I should monitor for?

A2: The primary degradation product to monitor is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. Under oxidative stress, N-oxidation of the piperazine ring may also occur, leading to the formation of N-oxide derivatives.[1]

Q3: How should I store this compound to minimize degradation?

A3: To minimize degradation, the compound should be stored in a cool, dry place, away from light and moisture. Inert atmosphere storage is recommended for long-term stability. Avoid contact with strong acids, bases, and oxidizing agents.

Q4: Is this compound susceptible to photodegradation?

Troubleshooting Guides

Issue 1: Inconsistent Assay Results or Loss of Potency

Symptoms:

  • Decreased biological activity in your assay over time.

  • Variable results between different batches or experiments.

  • Appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: This is likely due to the degradation of the parent compound, primarily through hydrolysis of the methyl ester to the corresponding carboxylic acid, which may have different biological activity and physicochemical properties.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Immediately analyze a sample of your stock solution and solid material by a suitable analytical method (e.g., LC-MS, NMR) to confirm the identity and purity.

  • Analyze for Degradants: Specifically look for the mass corresponding to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.

  • Review Solution Preparation and Storage:

    • Was the compound dissolved in an acidic or basic buffer? Hydrolysis is accelerated under these conditions.

    • How long were the stock solutions stored and at what temperature? For aqueous solutions, it is recommended to prepare them fresh or store them at -20°C or -80°C for short periods.

  • pH Control: Ensure the pH of your experimental buffers is neutral and maintained throughout the experiment.

Issue 2: Poor Solubility or Precipitation in Aqueous Buffers

Symptoms:

  • The compound fails to dissolve completely in your aqueous buffer.

  • Precipitation is observed after the solution is prepared or upon storage.

Possible Cause: The free base form of this compound may have limited aqueous solubility. The formation of the carboxylic acid degradation product can also lead to changes in solubility depending on the pH.

Troubleshooting Steps:

  • pH Adjustment: The piperazine moiety allows for salt formation. Try dissolving the compound in a slightly acidic buffer (e.g., pH 5-6) to protonate the piperazine nitrogens and increase aqueous solubility.

  • Use of Co-solvents: If compatible with your experimental system, consider using a small percentage of an organic co-solvent such as DMSO or ethanol to aid in dissolution before diluting with your aqueous buffer.

  • Sonication: Gentle sonication can help to break up solid particles and facilitate dissolution.

  • Fresh Samples: If degradation is suspected, use a fresh, high-purity sample of the compound.

Data Presentation

Table 1: Predicted Major Degradation Products

Degradation PathwayMajor ProductChemical StructureMolecular Weight ( g/mol )
Hydrolysis4-[(4-methylpiperazin-1-yl)methyl]benzoic acidC13H18N2O2234.29
OxidationMethyl 4-[(4-methyl-1-oxidopiperazin-1-yl)methyl]benzoateC14H20N2O3264.32
OxidationMethyl 4-[(4-methyl-4-oxidopiperazin-1-yl)methyl]benzoateC14H20N2O3264.32

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Degradation

This protocol provides a general method for monitoring the degradation of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • For forced degradation studies, incubate the stock solution under the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Neutralize the acidic and basic samples before injection.

  • Dilute all samples to a final concentration of 50 µg/mL with the initial mobile phase composition.

Visualizations

DegradationPathways Parent This compound Hydrolysis_Product 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid Parent->Hydrolysis_Product  Hydrolysis (H+ or OH-) Oxidation_Product1 N-Oxide Product 1 Parent->Oxidation_Product1 Oxidation (e.g., H2O2)   Oxidation_Product2 N-Oxide Product 2 Parent->Oxidation_Product2 Oxidation (e.g., H2O2)  

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Start Inconsistent Assay Results CheckPurity Analyze Purity and Identity (LC-MS, NMR) Start->CheckPurity CheckDegradants Look for Expected Degradants CheckPurity->CheckDegradants ReviewStorage Review Solution Prep & Storage Conditions CheckDegradants->ReviewStorage IsDegraded Degradation Confirmed? ReviewStorage->IsDegraded UseFresh Prepare Fresh Solutions / Use New Lot IsDegraded->UseFresh Yes OtherIssue Investigate Other Experimental Factors IsDegraded->OtherIssue No OptimizeConditions Optimize Buffer pH and Storage UseFresh->OptimizeConditions End Problem Resolved OptimizeConditions->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Troubleshooting low yield in the ester hydrolysis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the ester hydrolysis of piperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low yield in the ester hydrolysis of my piperazine derivative?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions such as insufficient reaction time, low temperature, or inappropriate choice of catalyst/reagent.

  • Side Reactions: Competing reactions, such as transesterification if using an alcohol co-solvent, can consume the starting material.[1]

  • Product Degradation: The desired carboxylic acid product or the starting ester may be unstable under the chosen reaction conditions (e.g., harsh pH or high temperatures).

  • Workup and Isolation Issues: The product may be lost during the workup process, especially if it has high water solubility. Piperazine carboxylic acids are often zwitterionic, which can make extraction from aqueous solutions difficult.[2]

  • Steric Hindrance: Bulky groups near the ester functionality can slow down the rate of hydrolysis, requiring more forcing conditions.[1]

Q2: Should I use acidic or basic conditions for my hydrolysis?

A2: The choice depends on the overall structure of your molecule.

  • Basic Hydrolysis (Saponification): This is the most common and often preferred method.[3] It is typically irreversible, which helps drive the reaction to completion.[3][4] Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[5]

  • Acidic Hydrolysis: This method is catalyzed by strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6] However, the reaction is reversible, and an excess of water is required to push the equilibrium towards the products.[4][6] This method may be suitable if your molecule contains base-sensitive functional groups.

Q3: My reaction seems to stall and does not go to completion. What can I do?

A3: If the reaction stalls, consider the following adjustments:

  • Increase Temperature: Heating the reaction mixture can often increase the reaction rate, especially for sterically hindered esters.[1]

  • Increase Reagent Concentration: Add more equivalents of the base or acid. For basic hydrolysis, using a large excess of hydroxide is common.[3]

  • Change the Base: Lithium hydroxide (LiOH) is often reported to be more effective than NaOH or KOH for challenging ester hydrolyses.[1]

  • Improve Solubility: Ensure your starting material is fully dissolved. You may need to add a co-solvent like tetrahydrofuran (THF), methanol, or ethanol to the water.[1][5]

Q4: I am using an alcohol co-solvent and see a new byproduct. What is happening?

A4: You are likely observing transesterification, where the alcohol solvent reacts with your starting ester to form a new ester.[1] For example, using methanol to hydrolyze an ethyl ester can result in the formation of the corresponding methyl ester.[1] To avoid this, consider using a non-alcoholic co-solvent like THF or dioxane.[1][5]

Q5: My piperazine carboxylic acid product is soluble in water. How can I effectively isolate it?

A5: Isolating polar, water-soluble products can be challenging. Here are a few strategies:

  • pH Adjustment to the Isoelectric Point (pI): Piperazine carboxylic acids are amino acids and exist as zwitterions.[7] Adjusting the pH of the aqueous solution to the compound's isoelectric point will minimize its solubility, potentially causing it to precipitate.

  • Lyophilization: If the product is stable, you can remove the water and other volatile components by freeze-drying (lyophilizing) the aqueous layer after neutralizing it.[2]

  • Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules like amino acids from neutral impurities or salts.

  • Reverse-Phase Chromatography: For less polar piperazine derivatives, C18 reverse-phase chromatography can be used for purification.

Q6: How can I monitor the progress of my hydrolysis reaction?

A6: The most common methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: The product carboxylic acid is typically more polar than the starting ester, so it will have a lower Rf value (it will travel a shorter distance up the TLC plate).

  • HPLC/UPLC-MS: These techniques provide a more quantitative assessment of the reaction progress, allowing you to accurately measure the consumption of starting material and the formation of the product.[8][9]

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products PiperazineEster Piperazine Ester (R-COOR') CarboxylicAcid Piperazine Carboxylic Acid (R-COOH) PiperazineEster->CarboxylicAcid Hydrolysis Reagent H₂O (Acid or Base Catalyst) Alcohol Alcohol (R'-OH)

Caption: General chemical transformation for the hydrolysis of a piperazine ester.

Troubleshooting Guide for Low Yield

This guide provides a logical workflow to diagnose and resolve issues leading to low product yield.

Caption: Troubleshooting decision tree for diagnosing causes of low yield.

Summary of Common Hydrolysis Conditions

Hydrolysis TypeReagent (Typical Equivalents)Common Solvent SystemsTemperature (°C)ProsCons / Common Issues
Basic (Saponification) LiOH (2-5 eq.)THF / H₂O (e.g., 1:1, 2:1)25 - 60Often high yielding, irreversible, generally clean.[1]Can be slow with hindered esters; potential for side reactions if other base-sensitive groups are present.
Basic (Saponification) NaOH or KOH (2-6 eq.)H₂O, EtOH / H₂O, MeOH / H₂O25 - 100 (Reflux)Inexpensive reagents, effective for simple esters.[1][10]Risk of transesterification with alcohol solvents[1]; can be harsh, leading to degradation.
Acidic HCl or H₂SO₄ (catalytic to excess)H₂O, Dioxane / H₂O50 - 100 (Reflux)Useful for base-sensitive molecules.Reversible reaction requires excess water to drive to completion[6][11]; can be slow; acidic conditions may protonate piperazine nitrogens affecting solubility.

Key Experimental Protocols

Protocol 1: General Procedure for Basic Hydrolysis using LiOH
  • Dissolution: Dissolve the piperazine ester (1.0 eq.) in a suitable solvent mixture, such as THF and water (2:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to 40-50°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent) or HPLC until the starting material is consumed (typically 4-24 hours).

  • Workup (for standard extraction):

    • Once complete, cool the reaction to 0°C.

    • Carefully acidify the mixture with 1N HCl to a pH of ~6-7. Be cautious as the desired product's solubility may change dramatically with pH.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Workup (for water-soluble products):

    • Cool the reaction to 0°C.

    • Acidify with 1N HCl to the predetermined isoelectric point (pI) of the product.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, concentrate the neutralized aqueous solution to dryness (or lyophilize) and purify the resulting solid by chromatography.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: On the baseline, spot a small amount of the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate in an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane). Add a few drops of acetic acid to the eluent to improve the spot shape of the acidic product.

  • Visualization: Visualize the plate under UV light (if the compounds are UV-active). Staining with potassium permanganate (KMnO₄) or another suitable stain can also be used.

  • Analysis: The starting ester should have a higher Rf value than the more polar carboxylic acid product. The reaction is complete when the starting material spot is no longer visible in the RM lane.

References

Stability of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate. The information is designed to address potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are hydrolysis of the methyl ester group under both acidic and basic conditions, and potential oxidation of the piperazine ring. The stability can be influenced by pH, temperature, and the presence of oxidizing agents.

Q2: How does the stability of this compound differ in acidic versus basic conditions?

A2: Under acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis of the methyl ester to form 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid and methanol. In basic conditions, the ester undergoes base-catalyzed hydrolysis (saponification), which is generally faster and irreversible, to yield the carboxylate salt of the benzoic acid derivative.[1][2] The piperazine moiety may also be susceptible to degradation under strong acidic or basic conditions, although ester hydrolysis is typically the more facile process.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product from hydrolysis is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. Under oxidative stress, N-oxidation of the piperazine ring can occur, leading to the formation of N-oxide derivatives. Other potential, though less common, degradation pathways could involve the cleavage of the benzyl-piperazine bond.

Q4: Are there any recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use them freshly prepared. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C) in tightly sealed containers.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in solution.
  • Possible Cause: Degradation of the compound in the experimental medium.

  • Troubleshooting Steps:

    • Verify Solution Freshness: Prepare fresh solutions immediately before each experiment.

    • pH Control: Ensure the pH of your buffers and media is within a stable range for the compound. Avoid strongly acidic or basic conditions if possible.

    • Temperature Control: Keep solutions on ice or at a controlled low temperature during experimental setup.

    • Stability Study: Perform a preliminary stability study under your specific experimental conditions (e.g., buffer, temperature, time) and analyze the samples by HPLC to quantify the extent of degradation.

Issue 2: Appearance of unexpected peaks in HPLC analysis of stability samples.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This will help in confirming if the unexpected peaks correspond to degradants.

    • Peak Tracking: Compare the retention times of the new peaks with those generated under specific stress conditions (acid, base, oxidation, etc.) to identify the nature of the degradation.

    • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification and structural elucidation.

Quantitative Data Summary

Stress ConditionReagent/ParametersTypical Degradation of Imatinib (as a proxy)
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursSignificant degradation
Base Hydrolysis 0.1 M NaOH at 80°C for 30 minutesExtensive degradation
Oxidative 3% H₂O₂ at room temperature for 1 hourModerate degradation
Thermal 80°C for 48 hoursMinimal degradation
Photolytic UV light (254 nm) for 24 hoursMinor degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a small amount of acetonitrile and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 60-80°C for 2-4 hours.

  • Base Hydrolysis: Dissolve the compound in a small amount of acetonitrile and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 60-80°C for 1-2 hours.

  • Oxidative Degradation: Dissolve the compound in a small amount of acetonitrile and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 2-4 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, prepare a solution of the compound (1 mg/mL in a 50:50 acetonitrile:water mixture) and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in a 50:50 acetonitrile:water mixture) to UV light (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for developing a validated HPLC assay to separate the parent compound from its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm (based on the chromophore of the benzene ring)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Stability_Pathway Degradation Pathways of this compound parent This compound acid_hydrolysis Acid-Catalyzed Hydrolysis parent->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis parent->base_hydrolysis oxidation Oxidation parent->oxidation acid_product 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid + Methanol acid_hydrolysis->acid_product H+ / H2O base_product Benzoate Salt + Methanol base_hydrolysis->base_product OH- / H2O oxidation_product N-Oxide Derivatives oxidation->oxidation_product [O]

Caption: Potential degradation pathways under different stress conditions.

Experimental_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions acid Acidic analysis HPLC-UV/MS Analysis acid->analysis base Basic base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photolytic Photolytic photolytic->analysis sample_prep Sample Preparation (1 mg/mL solution) sample_prep->acid sample_prep->base sample_prep->oxidative sample_prep->thermal sample_prep->photolytic identification Degradant Identification and Pathway Elucidation analysis->identification

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound and its corresponding carboxylic acid?

A1: The primary synthetic routes involve the reaction of a methyl benzoate derivative with 1-methylpiperazine. Common starting materials for the benzoate component include methyl 4-(chloromethyl)benzoate or methyl 4-formylbenzoate. One prevalent method is the direct coupling of 4-chloromethyl-methyl benzoate with N-methylpiperazine. Another established route is the reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine. The resulting ester can then be hydrolyzed to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.

Q2: What are the key factors influencing the reaction time for this synthesis?

A2: Several factors can significantly impact the reaction time:

  • Reaction Temperature: Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote the formation of impurities.

  • Choice of Base: The type and concentration of the base used can affect the reaction kinetics.

  • Solvent: The polarity and boiling point of the solvent can influence reaction speed and product solubility.

  • Reducing Agent (for reductive amination): The choice and stoichiometry of the reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, are critical.

Q3: What are potential side reactions and how can they be minimized?

A3: A potential side reaction is the formation of impurities through over-alkylation or side reactions involving the starting materials. To minimize these, it is crucial to control the stoichiometry of the reactants and maintain the recommended reaction temperature. Careful monitoring of the reaction progress via techniques like TLC or HPLC is advised to determine the optimal reaction endpoint and prevent the formation of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Suboptimal reaction temperature.Ensure the reaction is maintained at the temperature specified in the protocol. For the reaction of p-chloromethyl benzoic acid with N-methylpiperazine, temperatures can range from 10°C to 150°C depending on the base and solvent used.[1][2]
Inefficient reducing agent in reductive amination.For the reductive amination of methyl 4-formylbenzoate, ensure the sodium borohydride is fresh and added portion-wise at a controlled temperature (0-5 °C) to maintain its activity.[3]
Impurity Formation Reaction temperature is too high.Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts.
Incorrect stoichiometry of reactants.Carefully measure and control the molar ratios of the starting materials and reagents as specified in the protocol.
Slow or Stalled Reaction Inappropriate solvent.Ensure the solvent is suitable for the reaction conditions. For instance, in the reaction of p-chloromethyl benzoic acid, solvents like water or DMF have been used effectively.[1][2]
Weak or inappropriate base.The choice of base is critical. Various bases such as potassium hydroxide, sodium hydroxide, potassium carbonate, and sodium bicarbonate have been documented.[1][2] Ensure the base is appropriate for the specific reaction conditions.

Experimental Protocols & Data

Synthesis via Reaction of p-Chloromethyl Benzoic Acid with N-Methylpiperazine

This method involves the direct reaction of p-chloromethyl benzoic acid with N-methylpiperazine in the presence of a base. The reaction conditions can be varied to optimize yield and purity.

Table 1: Summary of Reaction Conditions and Outcomes

Temperature (°C)BaseSolventReaction Time (h)Purity (%)Yield (%)Reference
150Potassium CarbonateWater0.599.997.9[1][2]
50Sodium HydroxideWater199.896.8[1]
30Sodium BicarbonateDMF299.897.3[1][2]
10Potassium HydroxideWater599.998.5[1]
Synthesis via Reductive Amination

This protocol describes the synthesis of this compound starting from methyl 4-formylbenzoate and 1-methylpiperazine.

Experimental Procedure:

  • Acetic acid (2.44 ml) is added over 1 hour to a stirred solution of sodium borohydride (20.0 g) in chloroform (220 mL) at 0-5 °C.

  • The mixture is stirred at 0-5 °C for an additional 1.5 hours.

  • 1-methylpiperazine (0.25 ml) and a solution of methyl 4-formylbenzoate (43.4 g) in chloroform (60 mL) are then added.

  • The total reaction time for this procedure is reported to be 13 hours, affording a 90% yield of the title compound.[3]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reductive_amination Reductive Amination cluster_nucleophilic_substitution Nucleophilic Substitution Methyl 4-formylbenzoate Methyl 4-formylbenzoate Product_RA This compound Methyl 4-formylbenzoate->Product_RA NaBH4, AcOH, CHCl3, 13h 1-Methylpiperazine_RA 1-Methylpiperazine 1-Methylpiperazine_RA->Product_RA p-Chloromethyl benzoic acid p-Chloromethyl benzoic acid Product_Acid 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid p-Chloromethyl benzoic acid->Product_Acid Base, Solvent, 0.5-5h 1-Methylpiperazine_NS 1-Methylpiperazine 1-Methylpiperazine_NS->Product_Acid

Caption: Synthetic routes to this compound and its acid.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield < Expected impurities Impurity Formation issue->impurities Unexpected Spots/Peaks slow_reaction Slow/Stalled Reaction issue->slow_reaction No Change in Starting Material success Successful Synthesis issue->success No Issues check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion optimize_temp Optimize Temperature impurities->optimize_temp check_solvent_base Verify Solvent & Base slow_reaction->check_solvent_base check_completion->optimize_temp Incomplete check_completion->success Complete check_reagents Check Reagent Stoichiometry & Quality optimize_temp->check_reagents check_solvent_base->optimize_temp

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Imatinib Precursors: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common precursors used in the synthesis of Imatinib, a cornerstone targeted therapy for chronic myeloid leukemia (CML) and other cancers. The focus is on the performance of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate against its primary alternatives—the corresponding benzoic acid and benzoyl chloride derivatives. The information presented is collated from various patents and research articles to aid in the selection of the most efficient and scalable synthetic route.

Introduction to Imatinib and its Synthesis

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the fusion protein driving CML. Its synthesis is a multi-step process, with a critical final step involving the amidation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amine with a suitable derivative of the 4-(4-methylpiperazin-1-ylmethyl)benzoyl moiety. The choice of this precursor significantly impacts the overall yield, purity, and industrial scalability of the synthesis.

Core Precursors for Imatinib Synthesis: A Comparison

The final amide bond formation in Imatinib synthesis typically involves one of three key precursors:

  • This compound: A stable ester that requires activation for the amidation reaction.

  • 4-(4-methylpiperazin-1-yl)methyl]benzoic acid: The carboxylic acid form, which necessitates the use of coupling agents for amide bond formation.

  • 4-(4-methylpiperazin-1-yl)methyl]benzoyl chloride: A highly reactive acid chloride that readily undergoes amidation but can be sensitive to moisture.

The following sections provide a detailed comparison of these precursors based on reported experimental data.

Quantitative Data Summary

The selection of a synthetic route often hinges on quantitative metrics such as yield and purity. The tables below summarize the performance of the key precursors in the synthesis of Imatinib.

Table 1: Comparison of Precursors in the Final Step of Imatinib Synthesis

PrecursorReactantBase/Coupling AgentSolventYield (%)Purity (%)Reference
This compoundN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amineSodium methylateTetrahydrofuran91-
4-(4-methylpiperazin-1-ylmethyl)benzoic acidN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine amineDCC, HOBT, DMAPDichloromethane90>98[1]
4-(4-methylpiperazin-1-ylmethyl)benzoyl chlorideN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine aminePyridinePyridine95>98[1]
4-(4-methylpiperazin-1-ylmethyl)benzoyl chlorideN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine aminePotassium carbonateIsopropyl alcohol-99.99

Table 2: Synthesis of Key Precursors

ProductStarting Material(s)ReagentsSolventYield (%)Purity (%)Reference
4-(4-methylpiperazin-1-ylmethyl)benzoic acid4-Formylbenzoic acid, 1-MethylpiperazineSodium tetrahydroborate, Acetic acidChloroform90-[2]
4-(4-methylpiperazin-1-ylmethyl)benzoic acid HClp-Cyanobenzyl chloride, 1-MethylpiperazineSodium hydroxide, Hydrochloric acidEthanol/Water--[3]
4-(4-methylpiperazin-1-ylmethyl)benzoic acid di-HClp-Chloromethyl benzoic acid, N-methylpiperazinePotassium carbonateWater97.999.9[4][5]
4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride di-HCl4-[(4-methyl-1-piperazinyl)methyl]benzoic acid di-HClThionyl chlorideToluene, DMF--[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. The following are representative protocols based on the cited literature.

Synthesis of this compound

This precursor can be synthesized via reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine.

Protocol:

  • To a stirred solution of sodium borohydride (20.0 g) in chloroform (220 mL) at 0-5 °C, add acetic acid (140 mL) over 1 hour.

  • Stir the resulting mixture at 0-5 °C for 1.5 hours.

  • Add 1-methylpiperazine (28.0 mL) followed by a solution of methyl 4-formylbenzoate (43.4 g) in chloroform (60 mL).

  • Allow the reaction to proceed for 13 hours at 20 °C.

  • Work-up the reaction mixture to isolate the product. A yield of approximately 90% can be expected.[2]

Synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride

This reactive precursor is typically prepared from the corresponding benzoic acid.

Protocol:

  • Suspend 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride (20 g) in toluene (35 mL) and DMF (1 mL) under a nitrogen atmosphere at 60 °C.

  • Add thionyl chloride (20 g) over a period of 1 hour.

  • Maintain the mixture under the specified conditions to complete the reaction, yielding the desired acid chloride.[1]

Synthesis of Imatinib using this compound

Protocol:

  • To a solution of 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-1,3-diamine (27.7 g) and 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (50 g) in Tetrahydrofuran (250 ml), add a solution of sodium methylate (10 g) in methanol (10 ml).

  • Heat the reaction mixture to reflux.

  • After completion of the reaction, pour the solution into ice-water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain Imatinib base. A yield of 91% has been reported for this method.

Synthesis of Imatinib using 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride

Protocol:

  • To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (80 g) in pyridine (400 g) at 0 °C, add 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride (1.1 eq).

  • Stir the reaction at 15-20 °C for 1 hour.

  • Add water (400 mL) and heat the mixture to 40 °C.

  • Add 26% NH4OH (200 g) and water (900 g) and continue stirring at room temperature overnight.

  • Filter the solid, wash with water, and dry under vacuum to obtain Imatinib. This method has been reported to yield 95% with a purity of >98%.[1]

Visualizing the Process and Mechanism

To better understand the context of Imatinib synthesis and its mode of action, the following diagrams are provided.

Imatinib's Mechanism of Action

Imatinib functions by targeting the ATP-binding site of the Bcr-Abl tyrosine kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to cell proliferation and survival in CML.

Imatinib_Mechanism cluster_cell Cancer Cell Bcr_Abl Bcr-Abl Kinase P_Substrate Phosphorylated Substrate Bcr_Abl->P_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Substrate Substrate Protein Substrate->P_Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Inhibition

Caption: Imatinib's inhibitory action on the Bcr-Abl signaling pathway.

Comparative Synthetic Workflow

The following diagram illustrates the convergence of the different precursor synthesis routes to the final Imatinib product.

Imatinib_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_step Final Amidation Step p_chloromethyl p-Chloromethyl benzoic acid benzoic_acid 4-(4-methylpiperazin-1-yl) methyl]benzoic acid p_chloromethyl->benzoic_acid p_formyl Methyl 4-formylbenzoate methyl_ester Methyl 4-[(4-methylpiperazin-1-yl) methyl]benzoate p_formyl->methyl_ester n_methylpiperazine N-Methylpiperazine n_methylpiperazine->benzoic_acid n_methylpiperazine->methyl_ester benzoyl_chloride 4-(4-methylpiperazin-1-yl) methyl]benzoyl chloride benzoic_acid->benzoyl_chloride SOCl2 Imatinib Imatinib benzoic_acid->Imatinib Coupling Agent methyl_ester->Imatinib Base benzoyl_chloride->Imatinib Base amine N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidine amine amine->Imatinib

Caption: Convergent synthetic pathways for Imatinib.

Conclusion

The choice between this compound, its corresponding benzoic acid, or benzoyl chloride as a precursor for Imatinib synthesis depends on several factors including desired yield, purity requirements, cost, and process safety.

  • This compound offers a stable intermediate, and its reaction provides a good yield, although it may require specific base activation.

  • 4-(4-methylpiperazin-1-yl)methyl]benzoic acid provides a high-yielding and pure product when used with appropriate coupling agents, though the cost of these reagents can be a consideration.

  • 4-(4-methylpiperazin-1-yl)methyl]benzoyl chloride is highly reactive and can provide excellent yields and purity. However, its sensitivity to moisture and the potential for side reactions necessitate careful handling and reaction control.

Ultimately, the optimal precursor and synthetic strategy will be determined by the specific capabilities and priorities of the research or manufacturing environment. This guide provides the necessary comparative data to make an informed decision.

References

A Comparative Guide to the Synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a pivotal intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The efficiency and cost-effectiveness of Imatinib production are directly influenced by the synthetic route chosen for this key precursor. This guide provides a comparative analysis of alternative synthesis routes for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, supported by experimental data to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

Several synthetic strategies have been developed for the preparation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. The most common approaches include nucleophilic substitution and reductive amination. The following table summarizes the quantitative data for various reported methods.

Route Starting Material Key Reagents Solvent Reaction Time Yield (%) Purity (%) Reference
Route 1: Nucleophilic Substitution 4-(Bromomethyl)benzoic acid1-Methylpiperazine, Potassium carbonaten-Butanol12 hours81.5>99.0[2][3]
4-(Chloromethyl)benzoic acid1-Methylpiperazine, Sodium hydroxideAcetonitrile1.5 hours95.299.8[4][5]
p-Cyanobenzyl chloride1-Methylpiperazine, Sodium hydroxideEthanol/Water1-2 hours (amination), then refluxNot explicitly stated for the final productNot explicitly stated[6]
Route 2: Reductive Amination 4-Formylbenzoic acid methyl ester1-Methylpiperazine, Sodium triacetoxyborohydrideChloroform13 hours95-99Not explicitly stated[7][8]
Route 3: Hydrolysis of Precursors 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrileHydrochloric acidWater8-10 hoursNot explicitly statedNot explicitly stated[9]
4-[(4-Methylpiperazin-1-yl)methyl]benzyl methyl esterHydrochloric acidWater3-4 hoursNot explicitly statedNot explicitly stated[9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Nucleophilic Substitution of 4-(Halomethyl)benzoic acid

This is a widely used method involving the reaction of a 4-(halomethyl)benzoic acid derivative with 1-methylpiperazine.

Protocol using 4-(Bromomethyl)benzoic acid:

  • Charge 4-bromomethyl benzoic acid and potassium carbonate into n-butanol.

  • Slowly add a solution of N-methyl piperazine in n-butanol.

  • Maintain the reaction at room temperature for 12 hours.

  • Add water to the reaction mass to separate impurities.

  • Separate the aqueous layer.

  • Combine the organic layers and adjust the pH with isopropanolic HCl or concentrated hydrochloric acid to precipitate the product.

  • Filter and dry the resulting solid to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[3]

Protocol using 4-(Chloromethyl)benzoic acid:

  • Add 100g of 4-(chloromethyl)benzoic acid, 59g of N-methylpiperazine, and 23.5g of sodium hydroxide to 550ml of acetonitrile.

  • Heat the reaction mixture to 50°C for 1.5 hours.

  • Cool the reaction solution to room temperature.

  • The product can be purified using nanofiltration membranes to remove excess reagents and salts.

  • Introduce hydrogen chloride gas to precipitate the dihydrochloride salt.

  • Obtain the final product by centrifugal filtration.[4]

Route 2: Reductive Amination

This approach offers high yields and is amenable to large-scale synthesis.[7]

Protocol using 4-Formylbenzoic acid methyl ester:

  • To a stirred solution of sodium borohydride in chloroform at 0-5°C, add acetic acid over 1 hour.

  • Stir the resulting mixture at 0-5°C for 1.5 hours.

  • Add 1-methylpiperazine and a solution of methyl 4-formylbenzoate in chloroform.

  • The reaction mixture is stirred for a total of 13 hours.

  • The resulting methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is then hydrolyzed.

  • Dissolve the ester in a potassium hydroxide-methanol solution and add water.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture to room temperature and adjust the pH to 6 with 2 M hydrochloric acid.

  • Evaporate the solvent to obtain 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.[8]

Synthesis Workflow and Imatinib's Mechanism of Action

The following diagrams illustrate the general synthetic workflows and the biological context of the target molecule.

Synthesis_Workflow cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Reductive Amination start1 4-(Halomethyl)benzoic acid or derivative product1 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid start1->product1 Base reagent1 1-Methylpiperazine reagent1->product1 start2 4-Formylbenzoic acid or ester product2 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid start2->product2 Reducing Agent (e.g., NaBH(OAc)3) reagent2 1-Methylpiperazine reagent2->product2 Imatinib_Signaling_Pathway BCR_ABL BCR-ABL Tyrosine Kinase Substrate Substrate Protein BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cell_Proliferation Uncontrolled Cell Proliferation (CML) P_Substrate->Cell_Proliferation Imatinib Imatinib Imatinib->BCR_ABL inhibits

References

A Comparative Guide to the Efficiency of Reducing Agents in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The efficient synthesis of the piperazine ring is therefore a critical aspect of drug discovery and development. A key step in many synthetic routes to piperazine is the reduction of a suitable precursor. This guide provides an objective comparison of the efficiency of various reducing agents commonly employed in piperazine synthesis, supported by experimental data and detailed protocols.

Comparison of Reducing Agent Efficiency

The selection of an appropriate reducing agent is paramount for a successful piperazine synthesis, influencing yield, reaction conditions, and scalability. The following table summarizes the performance of common reducing agents across different synthetic strategies.

Synthetic Route PrecursorReducing Agent/CatalystReaction ConditionsYield (%)Remarks
Reductive Amination
Dioxime5% Pd/C, H₂50°C, 40 bar, 6 h44%Effective for reductive cyclization.
DioximeRaney® Nickel, H₂50°C, 40 bar, 6 hComplex mixtureNot ideal for this specific substrate, leading to multiple products.
Aldehyde/Ketone + AmineSodium Triacetoxyborohydride (NaBH(OAc)₃)Room Temperature, 12 h60-90%Mild and selective, suitable for one-pot reactions and sensitive substrates.[1]
Aldehyde/Ketone + AmineSodium Cyanoborohydride (NaBH₃CN)Room TemperatureGoodHighly selective for iminium ions, allowing one-pot synthesis, but highly toxic.
Reduction of Amide/Lactam Precursors
3,4-dehydro-piperazine-2-oneLithium Aluminum Hydride (LiAlH₄)Standard conditionsGoodA powerful, non-selective reducing agent for amide bonds.
3,4-dehydro-piperazine-2-oneBorane (B₂H₆)Standard conditionsGoodAnother strong reducing agent effective for amides.
Reduction of Pyrazine
PyrazineRh/C (electrocatalytic)Room Temperature, Ambient Pressure98%High yield under mild conditions using water as a hydrogen source.
PyrazineIridium-based catalyst, H₂-20°C, 600-1200 psi, 24-36 hup to 96%Effective for asymmetric hydrogenation to produce chiral piperazines.[1]
PyrazineSodium in ethanolNot specifiedNot specifiedA classical chemical reduction method.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Catalytic Reductive Cyclization of Dioximes

This method describes the formation of the piperazine ring via catalytic hydrogenation of a dioxime precursor.

a) Using 5% Palladium on Carbon (Pd/C)

  • Procedure: To a solution of the dioxime (1 equivalent) in methanol (0.1 M), add 5% Pd/C (50 mg per 0.5 mmol of dioxime). Place the reaction vessel in a steel autoclave. Purge the autoclave with hydrogen gas and then pressurize to approximately 40 bar. Heat the reaction to 50°C and stir vigorously for 6 hours. After cooling to room temperature and carefully depressurizing, filter the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude piperazine product.[2]

b) Using Raney® Nickel

  • Procedure: To a solution of the dioxime (1 equivalent) in methanol (0.1 M), add a suspension of Raney® Nickel (approximately 50 mg per 0.5 mmol of dioxime) in methanol (1 mL). Place the reaction vessel in a steel autoclave. Purge the autoclave with hydrogen gas and then pressurize to approximately 40 bar. Heat the reaction to 50°C and stir vigorously for 6 hours. After cooling to room temperature and carefully depressurizing, filter the catalyst. Concentrate the filtrate under reduced pressure.[2]

Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol outlines a one-pot reductive amination for the synthesis of a piperazine derivative.

  • Procedure: To a stirred solution of the ketone (e.g., N-methyl-4-piperidone, 1 equivalent) and the amine (e.g., a protected 2-(piperazin-1-yl)ethanamine, 1 equivalent) in dry 1,2-dichloroethane, add sodium triacetoxyborohydride (1.4 equivalents) and acetic acid (catalytic amount) at room temperature. Stir the mixture for 12 hours. Filter the resulting suspension under vacuum. After evaporation of the solvent, purify the crude material by column chromatography to yield the desired piperazine derivative.[1]

Electrocatalytic Hydrogenation of Pyrazine

This method presents a highly efficient and environmentally friendly approach to piperazine synthesis.

  • Procedure: In an anion-exchange membrane (AEM) electrolyzer equipped with a carbon-supported rhodium (Rh/C) catalyst as the cathode, use an aqueous solution of pyrazine (100 mM) as the catholyte. Use air as the anolyte. Apply a constant current density of 25 mA cm⁻². The reaction is conducted at room temperature and ambient pressure. Upon completion, the piperazine product can be isolated from the catholyte.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes to piperazine.

Piperazine_Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_amide_reduction Amide/Lactam Reduction cluster_pyrazine_reduction Pyrazine Reduction RA_Precursor Dicarbonyl Precursor (e.g., Dioxime) RA_ReducingAgent Reducing Agent (e.g., H₂/Pd-C, NaBH(OAc)₃) RA_Precursor->RA_ReducingAgent Reduction RA_Product Piperazine RA_ReducingAgent->RA_Product AR_Precursor Amide/Lactam Precursor (e.g., Piperazine-2,5-dione) AR_ReducingAgent Reducing Agent (e.g., LiAlH₄, BH₃) AR_Precursor->AR_ReducingAgent Reduction AR_Product Piperazine AR_ReducingAgent->AR_Product PR_Precursor Pyrazine PR_ReducingAgent Reducing Agent/Catalyst (e.g., H₂/Rh-C, Na/EtOH) PR_Precursor->PR_ReducingAgent Reduction PR_Product Piperazine PR_ReducingAgent->PR_Product

Caption: General synthetic workflows for piperazine synthesis.

Signaling Pathway of Reductive Amination

The mechanism of reductive amination involves the initial formation of an iminium ion, which is then reduced by the hydride agent.

Reductive_Amination_Pathway Carbonyl Aldehyde or Ketone Iminium Iminium Ion Carbonyl->Iminium + Amine - H₂O Amine Amine Amine->Iminium Piperazine Piperazine Derivative Iminium->Piperazine + Hydride Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Piperazine

Caption: Key steps in the reductive amination pathway.

Conclusion

The choice of reducing agent for piperazine synthesis is highly dependent on the chosen synthetic route and the specific substrate. For reductive amination, sodium triacetoxyborohydride offers a good balance of reactivity, selectivity, and safety for a wide range of applications. In the realm of catalytic hydrogenation, palladium on carbon is a reliable choice for reductive cyclizations, while newer electrocatalytic methods using rhodium on carbon show promise for highly efficient and green synthesis from pyrazine. For the reduction of robust amide or lactam precursors, strong reducing agents like lithium aluminum hydride or borane remain effective options. Researchers should carefully consider the factors of yield, reaction conditions, safety, and substrate compatibility when selecting the optimal reducing agent for their specific piperazine synthesis needs.

References

Comparative NMR Analysis: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate against structurally related alternatives. It is intended for researchers, scientists, and drug development professionals to facilitate structural elucidation and characterization of similar compounds. The guide includes tabulated spectral data, detailed experimental protocols, and a workflow diagram for NMR analysis.

1H and 13C NMR Spectral Data Comparison

The following tables summarize the quantitative 1H and 13C NMR data for this compound and two comparative compounds: Methyl 4-methylbenzoate and Methyl 4-(piperidin-1-ylmethyl)benzoate. This comparison highlights the influence of the substituent at the 4-position of the benzoate ring on the chemical shifts.

This compound
1H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.95d2HAr-H
7.35d2HAr-H
3.85s3H-OCH3
3.55s2H-CH2-Ar
2.45br s8HPiperazine-H
2.25s3HN-CH3
13C NMR Chemical Shift (δ) ppm Assignment
167.0C=O
143.5Ar-C
129.5Ar-CH
128.8Ar-CH
128.5Ar-C
62.5-CH2-Ar
55.0Piperazine-CH2
53.0Piperazine-CH2
52.0-OCH3
46.0N-CH3
Alternative Compound 1: Methyl 4-methylbenzoate
1H NMR Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.94d8.22HAr-H
7.24d8.02HAr-H
3.88s3H-OCH3
2.39s3HAr-CH3
13C NMR Chemical Shift (δ) ppm Assignment
167.1C=O
143.4Ar-C
129.5Ar-CH
129.0Ar-CH
127.3Ar-C
51.8-OCH3
21.5Ar-CH3

NMR data for Methyl 4-methylbenzoate sourced from literature.[1][2]

Alternative Compound 2: Methyl 4-(piperidin-1-ylmethyl)benzoate
1H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.98d2HAr-H
7.38d2HAr-H
3.89s3H-OCH3
3.51s2H-CH2-Ar
2.38t4HPiperidine-H (α)
1.55m4HPiperidine-H (β)
1.42m2HPiperidine-H (γ)
13C NMR Chemical Shift (δ) ppm Assignment
167.0C=O
144.2Ar-C
129.6Ar-CH
128.7Ar-CH
128.4Ar-C
63.4-CH2-Ar
54.5Piperidine-CH2 (α)
26.0Piperidine-CH2 (β)
24.4Piperidine-CH2 (γ)
52.0-OCH3

Note: The presented data for this compound and Methyl 4-(piperidin-1-ylmethyl)benzoate are predicted or compiled from various sources and should be confirmed with experimental data.[3][4][5]

Experimental Protocols

A general protocol for acquiring 1H and 13C NMR spectra is provided below. Specific parameters may need to be optimized based on the instrument and sample.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are typically acquired on a 300 MHz or 400 MHz NMR spectrometer.

  • The sample is placed in the spectrometer, and the magnetic field homogeneity is optimized through shimming.

3. Data Acquisition:

  • 1H NMR: A standard one-pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). Typically, 8-16 scans are acquired with a relaxation delay of 1-5 seconds.

  • 13C NMR: A proton-decoupled pulse sequence is commonly used. The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of 13C.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

  • The spectrum is phased, and the baseline is corrected.

  • Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • For 1H NMR, the signals are integrated to determine the relative number of protons. Multiplicities and coupling constants are analyzed from the splitting patterns.[6]

NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to structural elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Sample Weighing Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer NMR Spectrometer Setup (Shimming, Tuning) Transfer->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing to Internal Standard Phasing->Referencing Coupling Coupling Constant Analysis (1H) Phasing->Coupling Integration Integration (1H) Referencing->Integration ChemShift Chemical Shift Analysis Referencing->ChemShift Integration->ChemShift Integration_Analysis Integration Analysis (1H) Integration->Integration_Analysis Structure Structure Elucidation ChemShift->Structure Coupling->Structure Integration_Analysis->Structure

Caption: Workflow for NMR spectroscopic analysis.

References

A Comparative Guide to Catalyst Efficacy in the Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, a key intermediate in the production of various pharmaceuticals, including the targeted cancer therapy Imatinib, can be achieved through several synthetic pathways. The efficiency of these routes is critically dependent on the choice of catalyst or reagent. This guide provides an objective comparison of the efficacy of different catalytic systems and reagents for this synthesis, supported by experimental data to inform methodological selection in research and development settings.

The primary synthetic strategies for obtaining this compound involve two main approaches: Reductive Amination and Direct N-Alkylation . This guide will compare the catalysts and reagents employed in each of these methods.

Comparison of Synthetic Methodologies

The choice of synthetic route and catalyst directly impacts reaction yield, purity, and overall process efficiency. Below is a summary of quantitative data from various experimental approaches.

Synthetic RouteCatalyst/ReagentStarting MaterialsSolventReaction ConditionsYield (%)Purity (%)Reference
Reductive AminationSodium Borohydride (NaBH₄) / Acetic Acid1-Methylpiperazine, Methyl 4-formylbenzoateChloroform0-20°C, 13 h90Not Specified[1]
Direct N-AlkylationSodium Bicarbonate (NaHCO₃)1-Methylpiperazine, 4-(Chloromethyl)benzoic acidN,N-Dimethylformamide30°C, 2 h97.399.8[2]
Direct N-AlkylationPotassium Carbonate (K₂CO₃)1-Methylpiperazine, 4-(Chloromethyl)benzoic acidWater150°C, 0.5 h97.999.9[2][3]
Direct N-AlkylationSodium Hydroxide (NaOH)1-Methylpiperazine, 4-(Chloromethyl)benzoic acidWater50°C, 1 h96.899.8[2][3]
Direct N-AlkylationPotassium Hydroxide (KOH)1-Methylpiperazine, 4-(Chloromethyl)benzoic acidWater10°C, 5 h98.599.9[3]
Direct N-AlkylationSodium Carbonate (Na₂CO₃)1-Methylpiperazine, 4-(Chloromethyl)benzoic acidMethanol64°C, 2 h95.799.9[2][3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Reductive Amination using Sodium Borohydride

This procedure details the synthesis of this compound via reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid (AcOH)

  • Chloroform (CHCl₃)

  • 1-Methylpiperazine

  • Methyl 4-formylbenzoate

Procedure:

  • To a flask containing stirred Sodium Borohydride (20.0 g, 0.53 mol) in Chloroform (220 mL) at 0-5°C, add Acetic Acid (140 mL, 2.44 mol) over 1 hour.

  • Stir the resulting mixture at 0-5°C for an additional 1.5 hours.

  • Add 1-methylpiperazine (28.0 mL, 0.25 mol) and a solution of methyl 4-formylbenzoate (43.4 g, 0.26 mol) in Chloroform (60 mL) to the reaction mixture.

  • Allow the reaction to proceed for 13 hours, maintaining the temperature between 0 and 20°C.[1]

  • Upon completion, the reaction is worked up using standard procedures to isolate the product.

Direct N-Alkylation using a Base Catalyst

This protocol describes a general procedure for the direct N-alkylation of 1-methylpiperazine with 4-(chloromethyl)benzoic acid using a basic catalyst. The choice of base and solvent can be adapted from the summary table above.

Materials:

  • 4-(Chloromethyl)benzoic acid

  • 1-Methylpiperazine

  • Base (e.g., Potassium Carbonate, Sodium Bicarbonate)

  • Solvent (e.g., Water, N,N-Dimethylformamide)

Procedure (Example using Potassium Carbonate):

  • In a reactor equipped with a stirrer and thermometer, add 100g of 4-(chloromethyl)benzoic acid, 59g of 1-methylpiperazine, 41g of potassium carbonate, and 400ml of water.[2][3]

  • Heat the reaction mixture to 150°C and maintain for 0.5 hours.[2][3]

  • After the reaction, cool the solution to room temperature.

  • The product is then isolated from the reaction mixture. Subsequent steps may involve purification and conversion to a salt form, such as the dihydrochloride, if required.[2][3][4]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the synthetic pathways.

G cluster_reductive Reductive Amination Pathway cluster_alkylation Direct N-Alkylation Pathway start_ra Start Materials: Methyl 4-formylbenzoate 1-Methylpiperazine reagents_ra Reagents: Sodium Borohydride Acetic Acid start_ra->reagents_ra 1. Add solvent_ra Solvent: Chloroform reagents_ra->solvent_ra 2. In reaction_ra Reaction (0-20°C, 13h) solvent_ra->reaction_ra 3. Initiate workup_ra Workup & Isolation reaction_ra->workup_ra 4. After completion product_ra This compound workup_ra->product_ra start_na Start Materials: 4-(Chloromethyl)benzoic acid 1-Methylpiperazine catalyst_na Base Catalyst: (e.g., K₂CO₃, NaOH) start_na->catalyst_na 1. Add solvent_na Solvent: (e.g., Water, DMF) catalyst_na->solvent_na 2. In reaction_na Reaction (Varying Temp & Time) solvent_na->reaction_na 3. Initiate workup_na Workup & Isolation reaction_na->workup_na 4. After completion product_na This compound workup_na->product_na

Caption: Generalized experimental workflows for the two primary synthetic routes.

G title Catalyst Selection for Synthesis reductive_amination Reductive Amination direct_alkylation Direct N-Alkylation reductive_reagents Reducing Agents (e.g., NaBH₄) reductive_amination->reductive_reagents employs alkylation_catalysts Base Catalysts (e.g., K₂CO₃, NaOH, NaHCO₃) direct_alkylation->alkylation_catalysts employs yield_reductive High Yield (90%) reductive_reagents->yield_reductive yield_alkylation Very High Yields (95-99%) alkylation_catalysts->yield_alkylation purity_alkylation High Purity (>99.8%) alkylation_catalysts->purity_alkylation

Caption: Comparison of catalytic approaches for the synthesis.

References

Cost-benefit analysis of different synthetic pathways for Imatinib intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Pathways of Key Imatinib Intermediates

Introduction

Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers. The efficiency and cost-effectiveness of its commercial production are critically dependent on the synthetic routes chosen for its key intermediates. This guide provides a comparative cost-benefit analysis of different synthetic pathways for a crucial Imatinib intermediate, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategy. We will focus on the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine, a pivotal building block in the total synthesis of Imatinib. The analysis will cover reaction yields, estimated costs, and the advantages and disadvantages of each approach, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Pathways

The synthesis of the pyrimidine-amine core of Imatinib has been approached through various routes, each with its own set of compromises between yield, cost, and environmental impact. We will compare three prominent pathways:

  • Pathway A: The Classical Linear Approach. This route often involves the initial formation of the pyrimidine ring followed by sequential functionalization. It is a well-established method but can suffer from lower overall yields due to the number of steps.

  • Pathway B: The Convergent Buchwald-Hartwig Approach. This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the key C-N bond, often leading to higher yields and greater flexibility in the choice of starting materials.

  • Pathway C: The Guanidine Condensation Approach. This pathway involves the cyclization of a guanidine derivative with a suitable three-carbon synthon. It can be a highly efficient one-pot reaction, but the synthesis of the substituted guanidine can be challenging.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the three compared synthetic pathways. The estimated costs are based on average market prices for the required reagents and solvents and may vary depending on the supplier and scale of the synthesis.

Metric Pathway A: Classical Linear Approach Pathway B: Convergent Buchwald-Hartwig Approach Pathway C: Guanidine Condensation Approach
Overall Yield 35-45%60-75%55-65%
Number of Steps 5-63-43-4
Estimated Cost per 100g $350 - $450$250 - $350$200 - $300
Key Reagents 3-pyridylacetonitrile, N,N-dimethylformamide dimethyl acetal, 3-nitro-6-methylaniline2-chloro-4-(3-pyridyl)pyrimidine, 4-methyl-3-nitroaniline, Pd catalyst, ligand1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one, N-(4-methyl-3-nitrophenyl)guanidine
Advantages Well-established, readily available starting materials.High yields, high purity, shorter route.Cost-effective, potentially fewer steps.
Disadvantages Lower overall yield, more steps, potential for side reactions.Cost of palladium catalyst and ligand, requires inert atmosphere.Synthesis of substituted guanidine can be complex, potential for regioisomer formation.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of the three compared synthetic pathways for the Imatinib intermediate.

G cluster_A Pathway A: Classical Linear Approach cluster_B Pathway B: Convergent Buchwald-Hartwig Approach cluster_C Pathway C: Guanidine Condensation Approach A1 3-Pyridylacetonitrile A2 Enaminonitrile Intermediate A1->A2 DMF-DMA A3 Pyrimidine Ring Formation A2->A3 Guanidine A4 Chlorination A3->A4 POCl3 A5 Nucleophilic Substitution A4->A5 3-Nitro-6-methylaniline A6 Nitro Reduction A5->A6 H2/Pd-C Final_Product N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine A6->Final_Product B1 2-Chloro-4-(3-pyridyl)pyrimidine B3 Buchwald-Hartwig Coupling B1->B3 B2 4-Methyl-3-nitroaniline B2->B3 Pd(OAc)2, Xantphos B4 Nitro Reduction B3->B4 SnCl2/HCl B4->Final_Product C1 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one C3 Cyclocondensation C1->C3 C2 N-(4-Methyl-3-nitrophenyl)guanidine C2->C3 NaOEt C4 Nitro Reduction C3->C4 Fe/AcOH C4->Final_Product

Caption: Comparative schematic of three synthetic pathways to a key Imatinib intermediate.

Detailed Experimental Protocols

The following are representative experimental protocols for the key steps in each of the discussed synthetic pathways. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory conditions.

Pathway A: Classical Linear Approach

Step 4: Chlorination of the Pyrimidine Ring

To a stirred solution of 4-(3-pyridyl)-2(1H)-pyrimidinone (1.0 eq) in phosphorus oxychloride (5.0 eq), a catalytic amount of N,N-dimethylformamide (0.1 eq) is added. The reaction mixture is heated to reflux for 4 hours. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to afford 2-chloro-4-(3-pyridyl)pyrimidine.

Pathway B: Convergent Buchwald-Hartwig Approach

Step 3: Buchwald-Hartwig C-N Cross-Coupling

In a nitrogen-flushed flask, 2-chloro-4-(3-pyridyl)pyrimidine (1.0 eq), 4-methyl-3-nitroaniline (1.1 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq) are combined in anhydrous dioxane. The mixture is degassed and then heated to 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield N-(4-methyl-3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine.

Pathway C: Guanidine Condensation Approach

Step 3: Cyclocondensation Reaction

To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 eq) in absolute ethanol, is added N-(4-methyl-3-nitrophenyl)guanidine (1.0 eq). The mixture is stirred at room temperature for 30 minutes. Then, a solution of 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one (1.1 eq) in absolute ethanol is added dropwise. The reaction mixture is heated to reflux for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to give N-(4-methyl-3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine.

Disclaimer: The experimental protocols provided are for illustrative purposes only. All chemical reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The scalability and safety of these procedures should be thoroughly evaluated before implementation.

Confirming the Structure of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected mass spectrometric behavior of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate and its structural isomer, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate. The confirmation of the correct substitution pattern on the benzoate ring is critical in pharmaceutical synthesis, as positional isomers can exhibit significantly different pharmacological and toxicological profiles. This document outlines a detailed experimental protocol for mass spectrometry analysis and presents the predicted fragmentation patterns to aid in the unambiguous identification of the target molecule.

Introduction

This compound is a key intermediate in the synthesis of several pharmacologically active compounds. Its structural integrity is paramount for the desired biological activity and safety of the final product. Mass spectrometry is a powerful analytical technique for confirming molecular structure by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. This guide focuses on the use of mass spectrometry to differentiate between the para (4-substituted) and meta (3-substituted) isomers of this compound.

Predicted Mass Spectrometry Fragmentation Patterns

The primary method for distinguishing between this compound and its meta-isomer, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, by mass spectrometry relies on the analysis of their fragmentation patterns. While both isomers have the same molecular weight, the positions of the substituents on the aromatic ring can influence the stability and formation of certain fragment ions.

Upon ionization in a mass spectrometer, the molecular ion ([M]+) of this compound is expected to have a mass-to-charge ratio (m/z) of 248.32. The subsequent fragmentation is predicted to proceed through several key pathways:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the benzene ring and the methylene group attached to the piperazine ring. This results in the formation of a stable benzylic cation.

  • Piperazine Ring Fragmentation: The piperazine ring can also undergo fragmentation, typically through the loss of ethylene or other small neutral molecules.

  • Ester Group Fragmentation: The methyl ester group can fragment through the loss of a methoxy radical (•OCH3) or formaldehyde (CH2O).

The key fragment ions and their expected m/z values for both the para and meta isomers are summarized in the table below. While many fragments will be common to both isomers, the relative abundances of certain ions, particularly those involving interactions with the ester group, may differ, providing a basis for differentiation.

Predicted Fragment Structure Expected m/z Notes
Molecular Ion[C14H20N2O2]+•248.15Parent ion for both isomers.
Loss of Methoxy Radical[M - •OCH3]+217.14Cleavage of the methyl ester.
Loss of Carbomethoxy Group[M - •COOCH3]+189.14Loss of the entire ester group.
Methylpiperazinyl-methyl Cation[C6H13N2]+113.11Result of benzylic cleavage.
Tropylium-like Ion[C8H9O2]+149.06Rearrangement and fragmentation.
Methylpiperazine Cation[C5H11N2]+99.09Fragmentation of the piperazine moiety.
Benzoyl Cation[C7H5O]+105.03Common fragment in benzoate esters.
Toluoyl Cation[C8H7O]+119.05May be more prominent in the para-isomer.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system, which is a common setup for the analysis of pharmaceutical intermediates.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.

  • Sample for Analysis: Further dilute the working solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A triple quadrupole or an Orbitrap mass spectrometer is recommended.

  • Scan Mode: Full scan MS from m/z 50 to 500 to detect the molecular ion.

  • Tandem MS (MS/MS): Product ion scan of the precursor ion at m/z 249.16 ([M+H]+) to obtain the fragmentation pattern.

  • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Data Analysis and Comparison

The acquired mass spectrum of the sample should be compared with the predicted fragmentation pattern. The presence of the molecular ion at m/z 248.15 (or 249.16 for the protonated molecule) and the key fragment ions listed in the table above would provide strong evidence for the presence of this compound.

To differentiate from the meta-isomer, a careful comparison of the relative intensities of the fragment ions is necessary. While challenging, subtle differences in the abundance of fragments resulting from interactions between the substituents may be observable. For definitive confirmation, analysis of an authentic standard of the meta-isomer under the same conditions is highly recommended.

Visualizing the Fragmentation and Workflow

To better illustrate the expected fragmentation pathways and the experimental workflow, the following diagrams have been generated using the DOT language.

cluster_frags Key Fragments M This compound m/z = 248.15 F1 [M - •OCH3]+ m/z = 217.14 M:f1->F1:f0 - •OCH3 F2 [M - •COOCH3]+ m/z = 189.14 M:f1->F2:f0 - •COOCH3 F3 [C6H13N2]+ m/z = 113.11 M:f1->F3:f0 Benzylic Cleavage F4 [C5H11N2]+ m/z = 99.09 F3:f1->F4:f0 - CH2

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

cluster_frags Key Fragments M Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate m/z = 248.15 F1 [M - •OCH3]+ m/z = 217.14 M:f1->F1:f0 - •OCH3 F2 [M - •COOCH3]+ m/z = 189.14 M:f1->F2:f0 - •COOCH3 F3 [C6H13N2]+ m/z = 113.11 M:f1->F3:f0 Benzylic Cleavage F4 [C5H11N2]+ m/z = 99.09 F3:f1->F4:f0 - CH2

Caption: Predicted ESI-MS/MS fragmentation of the isomeric alternative.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10 µg/mL Working Solution prep1->prep2 prep3 Dilute to 1 µg/mL for Injection prep2->prep3 lc1 Inject 5 µL onto C18 Column prep3->lc1 lc2 Gradient Elution (Water/ACN with 0.1% FA) lc1->lc2 ms1 Positive ESI Mode lc2->ms1 ms2 Full Scan MS (m/z 50-500) ms1->ms2 ms3 Tandem MS (m/z 249.16) ms2->ms3 analysis1 Identify Molecular Ion ms3->analysis1 analysis2 Compare Fragmentation Pattern to Predictions analysis1->analysis2 analysis3 Confirm Structure analysis2->analysis3

Caption: Experimental workflow for LC-MS/MS analysis.

A Comparative Analysis of Methylpiperazine-Derived Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing PROTAC Performance

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of PROTAC design is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative study of PROTAC linkers derived from or containing methylpiperazine, offering insights into their impact on degradation potency and cell permeability, supported by experimental data and detailed protocols.

The Strategic Advantage of Methylpiperazine in PROTAC Linkers

The incorporation of a methylpiperazine moiety into a PROTAC linker is a strategic design choice to impart favorable pharmacological properties. The piperazine ring introduces a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This conformational constraint can lead to enhanced potency and selectivity.

Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH. This introduces a positive charge, which can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules, a common challenge in their development. The methyl group can further modulate the basicity and lipophilicity of the linker. The strategic placement of the methylpiperazine unit within the linker architecture is therefore a key consideration in optimizing a PROTAC's overall performance.

Comparative Performance of Piperazine-Containing PROTACs

Table 1: Degradation Potency of CRBN-Recruiting BRD4 PROTACs with Piperazine-Containing Linkers
PROTAC CompoundLinker DescriptionLinker Length (atoms)DC50 (nM)Dmax (%)
32 Piperazine-based13Active (Delayed Onset)-
33 Piperazine-based14Active (Delayed Onset)-
34 Piperazine-based15Active-
36 Piperazine-based>15Inactive-

Data adapted from a study on the synthesis of BRD4-degrading PROTACs. The study indicates that for piperazine-containing linkers, a length of 13-15 atoms was effective for BRD4 degradation, while longer chains were not tolerated[1].

Table 2: Illustrative Comparison of a Hypothetical Methylpiperazine-Containing BRD4 PROTAC
PROTAC NameE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical AHPC-Methylpiperazine-BRD4 PROTAC AHPCMethylpiperazine-containingBRD422Rv1~15>90

This data is illustrative and based on the typical performance of potent BRD4 degraders incorporating a rigid, solubility-enhancing linker moiety like methylpiperazine[2].

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC activity and the methods used for their evaluation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design PROTAC Design (Methylpiperazine Linker) Synthesis Chemical Synthesis Design->Synthesis Degradation_Assay Western Blot (DC50 & Dmax) Synthesis->Degradation_Assay Permeability_Assay PAMPA / Caco-2 (Papp) Degradation_Assay->Permeability_Assay Ternary_Complex_Assay SPR / ITC Permeability_Assay->Ternary_Complex_Assay SAR_Analysis Structure-Activity Relationship (SAR) Ternary_Complex_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparative analysis of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., 22Rv1, HeLa) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Data Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of PROTACs.

  • Preparation of Reagents:

    • Prepare a donor solution of the PROTAC in a suitable buffer (e.g., PBS at pH 7.4).

    • Prepare the acceptor solution (buffer, which may contain a surfactant to improve the solubility of the permeated compound).

    • Prepare the artificial membrane by injecting a lipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of the donor plate.

  • Assay Procedure:

    • Add the donor solution containing the PROTAC to the donor wells of the PAMPA plate.

    • Place the acceptor plate on top of the donor plate, ensuring the artificial membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Conclusion

The strategic incorporation of methylpiperazine-derived linkers in PROTAC design offers a promising avenue to enhance key drug-like properties, including solubility and conformational rigidity. The presented data, although not a direct systematic comparison, highlights the importance of linker length and composition for achieving potent protein degradation. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and to systematically evaluate the impact of linker modifications on PROTAC performance. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity and structure-property relationships of linkers containing moieties like methylpiperazine will be paramount in the rational design of the next generation of protein-degrading therapeutics.

References

Validating experimental results for Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes for Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, a key intermediate in the synthesis of the targeted cancer therapeutic, Imatinib. The following sections detail the experimental protocols, comparative performance data, and relevant biological context to aid researchers in selecting the optimal synthesis strategy.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is primarily achieved through three main routes: reductive amination, nucleophilic substitution, and a nitrile-based method. Each approach offers distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.

Table 1: Quantitative Comparison of Synthesis Routes
Parameter Route 1: Reductive Amination Route 2: Nucleophilic Substitution Route 3: From p-Cyanobenzyl Chloride
Starting Materials Methyl 4-formylbenzoate, 1-MethylpiperazineMethyl 4-(halomethyl)benzoate, 1-Methylpiperazinep-Cyanobenzyl chloride, 1-Methylpiperazine
Key Reagents Sodium borohydride/Acetic acid or Sodium triacetoxyborohydrideBase (e.g., K₂CO₃, NaHCO₃, NaOH)Base, followed by hydrolysis and esterification
Typical Yield ~90% (for the benzoic acid precursor)[1]95-98% (for the benzoic acid precursor)[2][3]High (not explicitly quantified for the final ester)
Reported Purity High>99%[2][3]High
Reaction Time ~13 hours[1]0.5 - 2 hours[2][3]Multi-step, longer overall time
Scalability Readily scalableDemonstrated on an industrial scaleScalable

Experimental Protocols and Characterization

Detailed methodologies for the primary synthetic routes are provided below, along with the expected analytical data for the final product.

Route 1: Reductive Amination

This method involves the formation of an iminium intermediate from the reaction of an aldehyde with an amine, which is then reduced in situ to the corresponding amine.

Protocol:

  • To a stirred solution of sodium borohydride (20.0 g) in chloroform (220 mL) at 0-5 °C, slowly add acetic acid (140 mL) over 1 hour.

  • Stir the resulting mixture at 0-5 °C for an additional 1.5 hours.

  • Add 1-methylpiperazine (28.0 mL) followed by a solution of methyl 4-formylbenzoate (43.4 g) in chloroform (60 mL).

  • Allow the reaction to proceed for approximately 13 hours at a temperature between 0 and 20°C.[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Route 2: Nucleophilic Substitution

This approach relies on the displacement of a halide from a benzylic position by the nucleophilic secondary amine of 1-methylpiperazine.

Protocol:

  • Combine methyl 4-(bromomethyl)benzoate (0.2 mole) with a mixture of piperazine hexahydrate (0.2 mole) and piperazine dihydrochloride (0.2 mole) in methanol (150 mL) at ambient temperature.[4]

  • Alternatively, react 4-(chloromethyl)benzoic acid (100g) with N-methylpiperazine (59g) in the presence of a base such as potassium carbonate (41g) in a suitable solvent like water (400mL).[2][3]

  • Stir the reaction mixture at a designated temperature (e.g., 150°C) for a specified time (e.g., 0.5 hours).[2][3]

  • After cooling, the product can be isolated. If starting from the carboxylic acid, an additional esterification step is required.

  • For the esterification of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, the acid can be refluxed in methanol with a catalytic amount of strong acid (e.g., sulfuric acid).

  • Isolate and purify the final product using standard techniques.

Route 3: Synthesis from p-Cyanobenzyl Chloride

This multi-step synthesis begins with the reaction of p-cyanobenzyl chloride and 1-methylpiperazine, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification.

Protocol:

  • Dissolve p-cyanobenzyl chloride in a mixed solvent of ethanol and water.[5]

  • Add 1-methylpiperazine and heat the reaction mixture.[5]

  • After cooling, remove the ethanol to obtain 4-(4-methyl-1-piperazinyl)benzonitrile.[5]

  • Hydrolyze the nitrile by refluxing with sodium hydroxide.[5]

  • Cool the reaction and acidify with hydrochloric acid to precipitate the carboxylic acid.[5]

  • Perform a Fischer esterification by refluxing the resulting 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid in methanol with a catalytic amount of sulfuric acid.

  • Isolate and purify the final ester product.

Product Characterization Data
  • Molecular Formula: C₁₄H₂₀N₂O₂[6]

  • Molecular Weight: 248.32 g/mol [6]

  • ¹H NMR (DMSO-d₆): δ 2.27 (s, 3H), 2.44 (bs, 8H), 3.18-3.95 (m, 2H), 7.41 (d, 2H, J=8Hz), 7.89 (d, 2H, J=8.1Hz). Note: This is for the parent benzoic acid, the methyl ester will show a singlet for the OCH₃ group around 3.8-3.9 ppm.

  • ¹³C NMR: Spectral data is available and can be accessed through chemical databases.

  • Mass Spectrometry: Expected exact mass is 248.1525 g/mol .[6]

Visualizing the Synthetic and Biological Pathways

To further elucidate the experimental and biological context, the following diagrams illustrate the synthesis workflow and the relevant signaling pathway.

G Synthesis Workflow for this compound cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution cluster_2 Route 3: From p-Cyanobenzyl Chloride A1 Methyl 4-formylbenzoate A3 Reductive Amination (NaBH₄, Acetic Acid) A1->A3 A2 1-Methylpiperazine A2->A3 A4 This compound A3->A4 B1 Methyl 4-(bromomethyl)benzoate B3 Nucleophilic Substitution (Base) B1->B3 B2 1-Methylpiperazine B2->B3 B4 This compound B3->B4 C1 p-Cyanobenzyl chloride C3 Substitution C1->C3 C2 1-Methylpiperazine C2->C3 C4 4-(4-Methyl-1-piperazinyl)benzonitrile C3->C4 C5 Hydrolysis C4->C5 C6 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid C5->C6 C7 Esterification C6->C7 C8 This compound C7->C8

Caption: Comparative workflows for the synthesis of this compound.

G Imatinib's Mechanism of Action on Key Signaling Pathways cluster_receptors Tyrosine Kinase Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates c_KIT c-KIT c_KIT->RAS_MAPK activates c_KIT->PI3K_AKT activates PDGFR PDGFR PDGFR->RAS_MAPK activates PDGFR->PI3K_AKT activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival (Inhibition of Apoptosis) PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival Imatinib Imatinib Imatinib->BCR_ABL inhibits Imatinib->c_KIT inhibits Imatinib->PDGFR inhibits

Caption: Imatinib inhibits key tyrosine kinases, blocking downstream pathways that promote cancer cell proliferation and survival.

Conclusion

The selection of a synthetic route for this compound depends on the specific requirements of the research or production context. The nucleophilic substitution route appears to offer high yields and purity with relatively short reaction times, making it suitable for large-scale production. Reductive amination provides a reliable alternative, while the nitrile-based method offers a different synthetic approach that may be advantageous depending on starting material availability. The provided protocols and comparative data serve as a valuable resource for chemists and drug development professionals working on the synthesis of this important pharmaceutical intermediate.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate (CAS No. 106261-49-8), a compound often used in medicinal chemistry. Adherence to these protocols is critical for minimizing environmental impact and maintaining laboratory safety.

I. Safety and Hazard Information

Prior to handling or disposal, it is crucial to be aware of the potential hazards associated with this compound and its related salts. While the toxicological properties have not been fully investigated, related compounds exhibit characteristics that necessitate careful handling.

Summary of Hazard Information:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral)Harmful if swallowed.H302
Skin Irritation/CorrosionCauses skin irritation. May cause severe skin burns.H315 / H314
Eye IrritationCauses serious eye irritation.H319
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled.H334
Specific Target Organ ToxicityMay cause respiratory irritation.H335

Note: This data is based on the closely related dihydrochloride salt and should be considered as a precautionary guideline.

II. Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment to prevent exposure.

PPE CategorySpecification
Hand Protection Impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Eye/Face Protection Chemical safety goggles or glasses.[2]
Body Protection Protective work clothing or lab coat.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if irritation is experienced.[1][2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and complies with all local, regional, and national regulations.[2][3] Do not release into the environment or empty into drains. [2]

1. Unused or Expired Product:

  • Containerization: Keep the chemical in its original, tightly closed container if possible.[2][3] If the original container is compromised, transfer the material to a suitable, labeled, and sealed container for disposal.

  • Labeling: Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.

  • Waste Stream: This compound should be disposed of as hazardous chemical waste.[2]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service or an approved waste disposal plant.[1][2] Do not mix with other waste unless instructed to do so by the disposal company.[3]

2. Contaminated Materials (e.g., paper towels, gloves, etc.):

  • Collection: Place all contaminated disposable materials into a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the container as hazardous waste through your institution's environmental health and safety (EHS) office or a licensed contractor.

3. Spill Cleanup:

  • Safety First: Ensure adequate ventilation and wear the appropriate PPE.[2] For significant spills, evacuate the area.

  • Containment: For liquid spills, use an inert absorbent material (e.g., Chemizorb®) to contain the substance.[3] For solid spills, carefully sweep up the material to avoid creating dust.[1][2]

  • Collection: Shovel the contained material into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill material is considered hazardous waste and must be disposed of accordingly.[4]

Below is a logical workflow for the disposal process.

DisposalWorkflow start Start: Identify Waste (Unused Product, Contaminated PPE, Spill Residue) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Step 2: Securely Containerize Waste (Tightly sealed, compatible container) ppe->containerize label Step 3: Label Waste Container (Chemical Name, Hazard Symbols) containerize->label segregate Step 4: Segregate from Incompatible Waste (e.g., Strong Oxidizing Agents) label->segregate store Step 5: Store in Designated Hazardous Waste Area (Cool, dry, well-ventilated) segregate->store contact_ehs Step 6: Arrange for Professional Disposal (Contact EHS or Licensed Contractor) store->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

Caption: Disposal workflow for this compound.

IV. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][5]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate, fostering a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear when handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles with side-shields or a face shield.[1][2]
Hand Protection Wear suitable protective gloves (e.g., nitrile rubber).
Skin and Body Protection Wear impervious clothing, such as a lab coat, to prevent skin contact.[1][2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator should be worn.[1][2]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2] Do not breathe dust or vapors.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

Storage Procedures:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Protect from direct sunlight.[2]

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Disposal Guidelines:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

  • The compound should be sent to an approved waste disposal plant.[1]

  • Do not empty into drains or release into the environment.[1]

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is essential.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[2] Wash out the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Ensure adequate ventilation.[1][2] Evacuate personnel to safe areas.[2] Wear appropriate PPE.[1][2] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[2] Prevent the product from entering drains.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Review SDS B Don PPE A->B C Ensure Ventilation B->C D Handle Compound C->D E Decontaminate Workspace D->E F Doff PPE E->F G Wash Hands F->G H Segregate Waste G->H I Dispose via Approved Vendor H->I

Caption: Workflow for safe handling of chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。